Pentadecanoic acid-d2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C15H30O2 |
|---|---|
分子量 |
244.41 g/mol |
IUPAC名 |
2,2-dideuteriopentadecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2 |
InChIキー |
WQEPLUUGTLDZJY-FNHLFAINSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Ubiquitous Yet Underestimated Saturated Fatty Acid: A Technical Guide to Pentadecanoic Acid in Nature and Biology
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoic acid (C15:0), a straight-chain saturated fatty acid containing 15 carbon atoms, has long been recognized as a minor component of the human diet and endogenous lipidome. Primarily sourced from dairy products and ruminant meats, its presence was often utilized as a biomarker for the consumption of these foods.[1] However, a growing body of scientific evidence is repositioning pentadecanoic acid from a mere dietary marker to a bioactive molecule with significant implications for human health. Emerging research suggests its involvement in crucial signaling pathways that regulate metabolic health, inflammation, and cellular homeostasis.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of pentadecanoic acid in food sources and delves into its biological significance, with a focus on the underlying molecular mechanisms and the experimental methodologies used for its study.
Natural Occurrence of Pentadecanoic Acid in Food
Pentadecanoic acid is predominantly found in the fat of ruminant animals, a product of microbial fermentation in the rumen.[4] Consequently, dairy products and the meat of these animals are the most significant dietary sources for humans. Smaller quantities can also be found in certain species of fish and in a limited number of plant-based foods. The following tables summarize the quantitative data on pentadecanoic acid content in various food items.
Table 1: Pentadecanoic Acid Content in Dairy Products
| Food Product | Serving Size | Pentadecanoic Acid Content (mg) | Percentage of Total Fat (%) |
| Butter | 100g | 820 - 880[1] | 1.0 - 1.4[5] |
| Cream (30% fat) | 100g | 450[1] | 1.0 - 1.5[5] |
| Cheddar Cheese | 100g | 322[4] | 1.0 - 1.4[5] |
| Cream Cheese | 100g | 344[4] | - |
| Whole Milk (3.7% fat) | 100g | 34[6] | 1.2[5] |
| Low-Fat Milk (1.08% fat) | 100g | 9[6] | - |
| Ricotta Cheese (whole milk) | 1/2 cup (approx. 124g) | 133[7] | - |
| Plain Greek Yogurt (full fat) | 100g | 67[7] | - |
Table 2: Pentadecanoic Acid Content in Meat and Fish
| Food Product | Serving Size | Pentadecanoic Acid Content (mg) | Percentage of Total Fat (%) |
| Beef (ground, raw) | 100g | 78[4] | 0.5 - 1.0[5] |
| Beef (various cuts, fat) | 100g | up to 410 | - |
| Lamb (leg, lean and fat, raw) | 70g | 60[8] | 0.6 - 1.2[5] |
| Pork Sausage | 100g | 68[1] | - |
| Pacific Saury, Mackerel, Ayu | 100g | ~160[1] | 0.2 - 1.0[5] |
| Rainbow Trout (farmed, cooked) | 100g | 17[4] | - |
| Pink Salmon (cooked) | 100g | 15[4] | - |
Table 3: Pentadecanoic Acid Content in Plant-Based Foods
| Food Product | Serving Size | Pentadecanoic Acid Content (mg) |
| Coconut Powder | 100g | 23 |
| Sunflower Seeds (oil-roasted) | 100g | 11 |
| Watermelon Seeds (roasted) | 100g | 9 |
| Pine Nuts (raw) | 100g | 8 |
| Almonds (dried) | 100g | 8 |
| Peanuts (roasted) | 100g | 5 |
| Hemp Seeds (dried) | 100g | 5 |
| Eggplant (fried) | 300g | 8[9] |
| Spinach (boiled) | 250g | 2[9] |
Biological Significance and Signaling Pathways
Recent research has illuminated the role of pentadecanoic acid as a signaling molecule, influencing several key cellular pathways implicated in metabolic and inflammatory diseases.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Pentadecanoic acid has been shown to act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα promotes fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. The interaction of pentadecanoic acid with PPARs suggests a molecular basis for its observed beneficial effects on metabolic health.[3]
References
- 1. Which foods or plants are rich in Pentadecanoic acid?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 4. C15:0 Pentadecanoic (mg) - content in food COOKcal.Info: We Are What We Eat [cookcal.info]
- 5. cimasci.com [cimasci.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. tools.myfooddata.com [tools.myfooddata.com]
- 8. Pentadecanoic acid Content of Meats (Initial S) | Whole Food Catalog [wholefoodcatalog.info]
- 9. researchgate.net [researchgate.net]
Pentadecanoic Acid-d2 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated pentadecanoic acid (C15:0), a stable isotope-labeled compound, as an internal standard for the precise and accurate quantification of its unlabeled counterpart in various biological matrices. The use of such standards is crucial for correcting variations during sample preparation and analysis, thereby ensuring high-quality, reproducible data in fields such as metabolic research, drug discovery, and clinical diagnostics.
Introduction to Pentadecanoic Acid and the Role of Internal Standards
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in dairy fat, ruminant meat, and some plants and fish.[1] Historically, odd-chain saturated fatty acids were often used as internal standards in fatty acid analysis due to their relatively low abundance in many biological samples.[2] However, a growing body of evidence suggests that C15:0 is an essential fatty acid with a range of clinically relevant biological activities, including anti-inflammatory and antiproliferative effects.[1][3] This has increased the importance of its accurate quantification in biological systems.
Quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample extraction, derivatization, and instrument response. To mitigate these variables, a stable isotope-labeled internal standard, such as pentadecanoic acid-d2, is introduced into the sample at a known concentration early in the workflow.[4] Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences similar losses and ionization effects, allowing for accurate ratiometric quantification.
Variants of Deuterated Pentadecanoic Acid
Several deuterated forms of pentadecanoic acid are commercially available, with the primary distinction being the number and position of deuterium (B1214612) atoms. Common variants include:
-
Pentadecanoic-15,15,15-d3 acid (C15:0-d3): Labeled at the terminal methyl group.
-
Pentadecanoic-2,2-d2 acid: Labeled at the alpha-carbon position.
-
Pentadecanoic acid-d29: A heavily labeled variant where most hydrogens are substituted with deuterium.
Experimental Protocols
The following sections detail the methodologies for the quantification of pentadecanoic acid in biological samples using a deuterated internal standard.
Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the biological matrix. The protocol can be adapted for various sample types.
Materials:
-
Biological sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or 1x10^6 cells)
-
This compound internal standard solution (in a suitable solvent like ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution or Phosphate Buffered Saline (PBS)
-
Glass tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known quantity of the biological sample in a glass tube, add a precise amount of the this compound internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For plasma, a common ratio is 2 mL of the solvent mixture to 100 µL of plasma.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture again for 30 seconds.
-
Centrifuge the sample at approximately 2000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol solution (BF3-methanol, 14% w/v) or 2% Sulfuric Acid in Methanol
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Heating block or water bath
Procedure (using BF3-Methanol):
-
Add 1-2 mL of BF3-methanol to the dried lipid extract.
-
Tightly cap the tube and heat at 60-100°C for 5-10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
The overall experimental workflow for GC-MS analysis is depicted in the following diagram.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pentadecanoic acid-d2, a deuterated form of the saturated fatty acid, pentadecanoic acid. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their studies. The guide details the compound's properties, provides established experimental protocols for its analysis, and explores its role in biological signaling pathways.
Core Physical and Chemical Properties
This compound is a stable, non-radioactive isotopologue of pentadecanoic acid where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based research for use as an internal standard for the accurate quantification of its non-deuterated counterpart or as a tracer in metabolic studies.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | Pentadecanoic-2,2-d2 Acid | N/A |
| Synonyms | 2,2-dideuteropentadecanoic acid | N/A |
| CAS Number | 64118-45-2 | [1] |
| Molecular Formula | C₁₅H₂₈D₂O₂ | [1] |
| Molecular Weight | 244.41 g/mol | [1] |
Table 2: Physical Properties of Pentadecanoic Acid (Non-deuterated form)
| Property | Value | Reference |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 257 °C at 100 mmHg | [2] |
| Solubility | Soluble in ethanol.[2] Insoluble in water. | [2] |
| Appearance | White crystalline solid | [3] |
Experimental Protocols
The accurate analysis of this compound, whether as an internal standard or a metabolic tracer, is critical. The following sections detail established methodologies for its quantification in biological matrices.
Sample Preparation for Fatty Acid Analysis
A robust sample preparation protocol is essential to ensure the accurate measurement of fatty acids from complex biological samples. The following is a general workflow that can be adapted for various sample types such as plasma, tissues, or cells.
Workflow for Sample Preparation
Caption: General workflow for the preparation of biological samples for fatty acid analysis.
Detailed Steps:
-
Lipid Extraction: Total lipids are extracted from the biological matrix using established methods like the Folch or Bligh-Dyer procedures, which utilize a chloroform/methanol solvent system.
-
Saponification: The extracted lipids are subjected to alkaline hydrolysis (saponification), typically using potassium hydroxide (B78521) in methanol, to cleave the ester bonds and release the free fatty acids.[4]
-
Derivatization: To improve their volatility and chromatographic properties for GC-MS analysis, the free fatty acids are often converted to their corresponding fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol. For LC-MS analysis, derivatization may not always be necessary, but can be employed to enhance ionization efficiency.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and quantification of fatty acids.
Table 3: Typical GC-MS Parameters for FAME Analysis
| Parameter | Recommended Conditions |
| GC Column | DB-225ms or similar polar capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 220 °C at 5 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) or full scan |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of fatty acid methyl esters by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.
Table 4: Typical LC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Recommended Conditions | Reference |
| LC Column | C18 reversed-phase column | [5] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate | [5] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% formic acid or 2 mM ammonium acetate | [5] |
| Gradient | Optimized for separation of fatty acids | N/A |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | [5] |
Experimental Workflow for LC-MS/MS Analysis
References
- 1. This compound | CAS#:64118-45-2 | Chemsrc [chemsrc.com]
- 2. 1002-84-2 CAS MSDS (Pentadecanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Commercial Availability of Pentadecanoic Acid-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and commercial availability of Pentadecanoic acid-d2 (2,2-dideutero-pentadecanoic acid). It is intended for researchers and professionals in the fields of drug development, metabolomics, and lipid research who require isotopically labeled fatty acids for their studies. This document details a feasible synthetic route, summarizes the current commercial landscape, and illustrates a key signaling pathway influenced by pentadecanoic acid.
Commercial Availability
This compound is not a commonly stocked, off-the-shelf product. While the unlabeled pentadecanoic acid and other deuterated analogs such as Pentadecanoic acid-d3 and Pentadecanoic acid-d29 are commercially available from various suppliers, the d2 variant typically requires custom synthesis. Researchers seeking to acquire this compound should contact companies specializing in custom isotopic labeling and synthesis of complex organic molecules.
Below is a summary of commercially available related compounds:
| Compound | Supplier(s) | Typical Purity/Isotopic Enrichment | Notes |
| Pentadecanoic acid | Sigma-Aldrich, Cayman Chemical, TCI America | ≥98% | Non-labeled starting material for synthesis. |
| Pentadecanoic acid-d3 | Cayman Chemical | ≥99% deuterated forms (d1-d3) | Labeled at the terminal methyl group. |
| Pentadecanoic acid-d29 | Cayman Chemical, MedChemExpress | ≥99% deuterated forms (d1-d29) | Perdeuterated analog. |
Synthesis of this compound
The synthesis of this compound can be achieved through α-deuteration of the corresponding unlabeled fatty acid. A common and effective method is the hydrogen-deuterium (H/D) exchange reaction at the α-carbon position of the carboxylic acid. This is typically facilitated by a catalyst in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O).
Experimental Protocol: α-Deuteration of Pentadecanoic Acid via H/D Exchange
This protocol is adapted from general methods for the α-deuteration of long-chain carboxylic acids.
Materials:
-
Pentadecanoic acid (≥98% purity)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst (e.g., platinum-based)
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Pentadecanoic acid (1 equivalent) in an anhydrous solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Deuterium Source: Add an excess of deuterium oxide (D₂O) to the reaction mixture. The D₂O serves as the deuterium source for the exchange reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess D₂O.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and the extent of deuterium incorporation at the α-position. In the ¹H NMR spectrum, the signal corresponding to the α-protons should be significantly diminished or absent.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity: Inhibition of JAK2/STAT3 Signaling
Pentadecanoic acid has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. The inhibitory effect of pentadecanoic acid is mediated through the reduction of phosphorylation of both JAK2 and STAT3, which is often induced by cytokines like Interleukin-6 (IL-6).[1][2]
JAK2/STAT3 Signaling Pathway and Inhibition by Pentadecanoic Acid
Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 signaling pathway.
References
The Role of Pentadecanoic Acid in Metabolic Pathway Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanoic acid (C15:0), a saturated fatty acid once primarily viewed as a biomarker for dairy fat intake, is now emerging as an active and beneficial signaling molecule with significant implications for metabolic health. A growing body of evidence suggests its crucial role in mitigating hallmarks of aging and metabolic diseases such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cardiovascular conditions. This technical guide provides an in-depth analysis of the current understanding of C15:0's role in metabolic pathways, details key experimental methodologies, summarizes quantitative findings, and visualizes its mechanisms of action.
Introduction: Re-evaluating a Saturated Fatty Acid
Traditionally, dietary saturated fats have been associated with adverse health outcomes. However, recent research has begun to differentiate among various saturated fatty acids, revealing that odd-chain saturated fatty acids, particularly pentadecanoic acid (C15:0), possess unique and beneficial properties. Found in sources like dairy products and some fish and plants, C15:0 has been inversely correlated with the incidence of several metabolic diseases. Its exogenous administration has demonstrated therapeutic potential in preclinical models, positioning it as a molecule of high interest for further research and drug development.
Core Metabolic Roles and Mechanisms of Action
Pentadecanoic acid exerts its metabolic benefits through a multi-pronged approach, influencing key cellular pathways and processes. Its primary mechanisms include acting as a dual activator of peroxisome proliferator-activated receptor (PPAR) α/δ and an inhibitor of histone deacetylases (HDACs), particularly HDAC6.
PPARα/δ Activation and its Metabolic Consequences
Peroxisome proliferator-activated receptors are critical regulators of lipid and glucose metabolism. Pentadecanoic acid has been identified as a dual agonist of PPARα and PPARδ, which leads to a cascade of beneficial metabolic effects.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by C15:0 leads to the upregulation of genes involved in fatty acid oxidation. This helps to reduce lipid accumulation and improve overall lipid profiles.
-
PPARδ Activation: PPARδ is ubiquitously expressed and plays a significant role in fatty acid oxidation and improving insulin (B600854) sensitivity in skeletal muscle. Its activation by C15:0 contributes to enhanced glucose uptake and utilization.
The dual agonism of PPARα/δ by C15:0 results in a synergistic improvement in metabolic parameters, including reduced steatosis, inflammation, and fibrosis in liver disease models.
Caption: C15:0 activates PPARα/δ, leading to beneficial metabolic gene expression.
Histone Deacetylase (HDAC) Inhibition
Pentadecanoic acid has been shown to inhibit histone deacetylases, with a particular affinity for HDAC6. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, C15:0 can modulate gene expression related to various cellular processes.
-
HDAC6 Inhibition: HDAC6 is a cytoplasmic deacetylase with numerous non-histone protein targets, including α-tubulin. Its inhibition by C15:0 has been linked to anti-inflammatory and anti-fibrotic effects. This mechanism is particularly relevant in the context of nonalcoholic steatohepatitis (NASH), where it can help to mitigate liver damage.
The inhibition of HDACs by C15:0 represents a distinct and complementary mechanism to its PPAR agonism, contributing to its broad therapeutic potential.
Caption: C15:0 inhibits HDAC6, leading to anti-inflammatory and anti-fibrotic effects.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of pentadecanoic acid.
Table 1: Effects of C15:0 on a Human Cell Disease Model of NAFLD/NASH
| Parameter | Control | C15:0 (10 µM) | C15:0 (50 µM) | Percentage Change (50 µM) |
| Steatosis (Lipid Droplets) | 100% | 75% | 49% | -51% |
| Inflammation (TNFα) | 100% | 79% | 66% | -34% |
| Fibrosis (αSMA) | 100% | 58% | 37% | -63% |
Data adapted from a study on a human cell disease model of NAFLD/NASH.
Table 2: Effects of C15:0 on an In Vivo Mouse Model of NASH
| Parameter | Control | C15:0 Treatment | Percentage Change |
| Steatosis | 100% | 52% | -48% |
| Inflammation | 100% | 68% | -32% |
| Fibrosis | 100% | 45% | -55% |
| ALT (Alanine Aminotransferase) | 100% | 63% | -37% |
Data adapted from a study on a high-fat, high-cholesterol, high-sugar diet-induced mouse model of NASH.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of pentadecanoic acid.
In Vitro Human Cell Disease Model of NAFLD/NASH
-
Cell Culture: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are cultured together to mimic the cellular environment of the liver.
-
Disease Induction: The cell culture is treated with a combination of oleic and palmitic acids to induce steatosis, lipopolysaccharide (LPS) to induce an inflammatory response, and transforming growth factor-beta (TGF-β) to stimulate fibrosis.
-
C15:0 Treatment: Pentadecanoic acid is introduced into the cell culture medium at various concentrations (e.g., 10 µM and 50 µM) to assess its effects on the disease phenotype.
-
Endpoint Analysis:
-
Steatosis: Lipid accumulation is quantified using Oil Red O staining and subsequent spectrophotometric analysis.
-
Inflammation: The concentration of pro-inflammatory cytokines, such as TNFα, is measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Fibrosis: The expression of α-smooth muscle actin (αSMA), a marker of stellate cell activation and fibrosis, is assessed via immunofluorescence or western blotting.
-
Caption: Workflow for the in vitro human cell model of NAFLD/NASH.
In Vivo Mouse Model of Diet-Induced NASH
-
Animal Model: Male C57BL/6J mice are typically used for diet-induced models of NASH.
-
Diet: Mice are fed a diet high in fat, cholesterol, and sugar to induce a metabolic phenotype that recapitulates key features of human NASH.
-
C15:0 Administration: Pentadecanoic acid is administered to the treatment group, often as a dietary supplement or via oral gavage, over a specified period.
-
Monitoring: Body weight, food intake, and relevant blood biomarkers (e.g., glucose, insulin, liver enzymes) are monitored throughout the study.
-
Terminal Analysis:
-
Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis). A NAFLD Activity Score (NAS) is often calculated.
-
Biochemical Assays: Liver and serum levels of triglycerides, cholesterol, and inflammatory markers are quantified.
-
Gene Expression Analysis: RNA is extracted from liver tissue to assess the expression of genes involved in lipid metabolism, inflammation, and fibrosis via quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Conclusion and Future Directions
Pentadecanoic acid is a promising bioactive fatty acid with significant potential for the management of metabolic diseases. Its dual role as a PPARα/δ agonist and an HDAC inhibitor provides a powerful and multifaceted mechanism for improving metabolic health. The quantitative data from both in vitro and in vivo models consistently demonstrate its ability to reduce steatosis, inflammation, and fibrosis.
Future research should focus on:
-
Clinical Trials: Well-controlled clinical trials are necessary to validate the preclinical findings in human populations.
-
Pharmacokinetics and Pharmacodynamics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of C15:0 is crucial for optimizing its therapeutic use.
-
Synergistic Effects: Investigating the potential synergistic effects of C15:0 with other therapeutic agents could lead to more effective combination therapies for metabolic diseases.
The continued exploration of pentadecanoic acid's role in metabolic pathways holds great promise for the development of novel therapeutic strategies to combat the growing epidemic of metabolic disorders.
Pentadecanoic Acid (C15:0) as a Biomarker for Dairy Fat Intake: A Technical Guide
Introduction
Pentadecanoic acid, or C15:0, is an odd-chain saturated fatty acid that has garnered significant attention in nutritional science and clinical research. While present in low concentrations in the human body, its circulating levels are considered a reliable objective biomarker for the intake of dairy fat.[1][2][3] Unlike self-reported dietary data, which can be prone to inaccuracies, biomarkers like C15:0 offer a more direct measure of dietary exposure.[4][5] This technical guide provides an in-depth overview of pentadecanoic acid as a biomarker, detailing the quantitative evidence, analytical methodologies, and relevant biological pathways for researchers, scientists, and professionals in drug development. Beyond its role as a dietary marker, emerging evidence suggests C15:0 is an essential fatty acid with broad, clinically relevant activities, including anti-inflammatory effects and the potential to support metabolic, heart, and liver health.[6][7][8]
Validation as a Biomarker for Dairy Fat Intake
The utility of C15:0 as a biomarker stems from its primary dietary source. It is synthesized by rumen microbiota and subsequently incorporated into the milk and meat of ruminant animals.[9] Consequently, dairy products are the main dietary source of C15:0 for humans.[2]
Numerous epidemiological and cohort studies have validated the positive correlation between the consumption of dairy products and the concentration of C15:0 in various biological samples, including serum, plasma, and adipose tissue.[2][3][10] These odd-chain fatty acids are considered validated biomarkers for dairy fat and have shown a correlation with dairy consumption in many studies.[1] However, it is important to note that some foods, such as certain species of fish, also contain C15:0, which should be considered in populations with high fish consumption.[1]
Quantitative Correlation Data
The relationship between dairy fat intake and C15:0 levels has been quantified in numerous studies. The tables below summarize the Spearman's rank correlation coefficients (r) from key research, illustrating the strength of the association between different dairy products and C15:0 concentrations in serum and plasma phospholipids.
Table 1: Correlation of Serum Pentadecanoic Acid (C15:0) with Dairy Product Intake
| Dairy Product Category | Correlation Coefficient (r) | P-value | Study Population | Reference |
| Total Fat from Milk Products | 0.46 | < 0.0001 | 62 70-year-old men | [2] |
| Butter Intake | 0.36 | 0.004 | 62 70-year-old men | [2] |
| Fat from Milk and Cream | 0.34 | 0.008 | 62 70-year-old men | [2] |
| Total Dairy Intake | 0.20 | < 0.0001 | 659 adults (IRAS Cohort) | [10] |
| Milk Intake | 0.13 | 0.0006 | 659 adults (IRAS Cohort) | [10] |
| Cheese Intake | 0.16 | < 0.0001 | 659 adults (IRAS Cohort) | [10] |
| Total Fermented Dairy | 0.24 | ≤ 0.05 | Not Specified | [4] |
Table 2: Correlation of Plasma Phospholipid Pentadecanoic Acid (C15:0) with Dairy Product Intake
| Dairy Product Category | Correlation Coefficient (r) | P-value | Study Population | Reference |
| Total Fat Dairy Products | 0.39 | ≤ 0.01 | 110 children (3-10 years) | [11] |
| Cheese Products | 0.36 | ≤ 0.01 | 110 children (3-10 years) | [11] |
| Total Dairy Products | 0.29 | ≤ 0.01 | 110 children (3-10 years) | [11] |
| Total Dairy Intake | 0.22 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |
| Regular Cheese | 0.20 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |
| Low-Fat Dairy | 0.17 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |
| Whole-Fat Dairy | 0.16 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |
| Butter | 0.13 | Not Specified | ~2800 adults (MESA Cohort) | [5][12] |
Experimental Protocols for C15:0 Quantification
The standard method for quantifying pentadecanoic acid in biological samples like plasma or serum involves lipid extraction followed by gas chromatography (GC).
Detailed Methodology: Total Fatty Acid Analysis by Gas Chromatography
This protocol outlines the typical steps for sample preparation and analysis.
-
Sample Collection and Storage:
-
Collect whole blood in appropriate tubes (e.g., EDTA for plasma).
-
Separate plasma or serum by centrifugation.
-
Store samples at -70°C or lower until analysis to prevent lipid degradation.[10]
-
-
Lipid Extraction:
-
To a known volume of plasma or serum (e.g., 20-200 µL), add an internal standard. A deuterated C15:0 standard (e.g., Pentadecanoic Acid-d3) is often used for accurate quantification by mass spectrometry.[13]
-
Perform a total lipid extraction using a solvent mixture, typically chloroform/methanol (B129727), based on the method of Folch et al.[10][14] This separates lipids from other plasma components.
-
-
Hydrolysis and Derivatization (Transesterification):
-
The extracted lipids, which include triglycerides, phospholipids, and cholesteryl esters, must be converted into fatty acid methyl esters (FAMEs) for GC analysis.
-
This is achieved by transesterification. A common reagent is 5% acetyl chloride in methanol or sulfuric acid in methanol.[10][15]
-
The sample is heated (e.g., at 75-90°C) to facilitate the reaction, which simultaneously hydrolyzes the ester linkages and methylates the carboxyl group of the fatty acids.[15][16]
-
-
FAMEs Extraction:
-
Sample Reconstitution and GC Analysis:
-
The dried FAMEs are reconstituted in a small volume of iso-octane.[13]
-
An aliquot (e.g., 1 µL) is injected into the gas chromatograph.
-
Instrumentation: A GC system equipped with a polar capillary column (e.g., HP-88) and either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is used.[15][17]
-
Separation: The FAMEs are separated based on their carbon chain length, degree of unsaturation, and boiling points.
-
Detection and Quantification: The detector response for C15:0 is compared against a standard curve of known C15:0 concentrations and normalized to the internal standard to determine its absolute concentration.[13]
-
Metabolic and Signaling Pathways
Metabolism of Odd-Chain Fatty Acids
Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, the beta-oxidation of odd-chain fatty acids like C15:0 yields a different final product. The process repeatedly cleaves two-carbon units (as acetyl-CoA) until the final three-carbon molecule, propionyl-CoA, remains.[18] Propionyl-CoA is then converted to succinyl-CoA in a multi-step process requiring biotin (B1667282) and vitamin B12 as cofactors. Succinyl-CoA can then enter the Krebs (TCA) cycle to contribute to energy production or serve as a precursor for gluconeogenesis or heme synthesis.[18]
Signaling Roles of C15:0
Recent research has begun to uncover the direct signaling roles of C15:0, positioning it as a bioactive lipid molecule beyond its function as a dietary biomarker. Studies have shown that pentadecanoic acid can modulate key cellular energy and growth pathways. Specifically, C15:0 has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of mammalian target of rapamycin (B549165) (mTOR), two central regulators of cellular metabolism and longevity.[6]
Clinical Significance and Health Implications
The interest in C15:0 extends beyond its role as a biomarker due to consistent observations linking its higher circulating levels with improved health outcomes.
-
Metabolic Health: Higher levels of serum C15:0 are associated with a lower risk of developing type 2 diabetes.[1][10] This may be linked to improvements in insulin (B600854) sensitivity and beta-cell function.[10]
-
Cardiovascular Health: Several studies have reported an inverse association between C15:0 levels and the incidence of cardiovascular disease.[5][19]
-
Liver Health: Plasma C15:0 concentrations are inversely correlated with liver fat, suggesting a protective role against nonalcoholic fatty liver disease (NAFLD).[6][19]
These associations highlight the importance of accurately measuring C15:0 in clinical and epidemiological studies to understand the role of dairy fat and the fatty acid itself in health and disease.
Conclusion
Pentadecanoic acid (C15:0) is a well-validated and reliable biomarker of dairy fat intake, offering an objective alternative to dietary questionnaires. Standardized gas chromatography-based protocols allow for its precise quantification in biological matrices. The consistent inverse associations between C15:0 levels and the risk of major cardiometabolic diseases, coupled with its emerging role in modulating key cellular signaling pathways like AMPK and mTOR, underscore its significance for researchers in nutrition, metabolism, and drug development. Further investigation into its biological functions may reveal new therapeutic avenues for metabolic and age-related diseases.
References
- 1. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. preprints.org [preprints.org]
- 7. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fatty15.com [fatty15.com]
- 9. researchgate.net [researchgate.net]
- 10. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children [foodandnutritionresearch.net]
- 12. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. ovid.com [ovid.com]
- 15. agilent.com [agilent.com]
- 16. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid, simple, and sensitive procedure for the determination of free fatty acids in plasma using glass capillary column gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. nutritionaloutlook.com [nutritionaloutlook.com]
Pentadecanoic Acid-d2 Versus Other Deuterated Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Pentadecanoic acid-d2 and other deuterated fatty acids in metabolic research and drug development. It delves into the core principles of stable isotope tracing, details experimental protocols, and explores the key signaling pathways influenced by fatty acids.
Introduction to Deuterated Fatty Acids in Research
Deuterated fatty acids are stable isotope-labeled molecules that serve as powerful tools for tracing the metabolic fate of fatty acids in biological systems. The replacement of hydrogen atoms with deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, allows researchers to distinguish exogenously supplied fatty acids from the endogenous pool. This distinction is critical for accurately measuring processes such as fatty acid uptake, incorporation into complex lipids, and catabolism. The use of deuterated fatty acids, in conjunction with analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a non-radioactive and sensitive method for quantitative metabolic studies.
This compound (C15:0-d2) is the deuterium-labeled form of pentadecanoic acid, a saturated fatty acid with a 15-carbon backbone. Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of molecules and is widely used as a tracer for quantification during drug development.[1]
Comparative Overview of Deuterated Fatty Acids
While direct head-to-head comparative studies quantifying the metabolic differences between this compound and other deuterated fatty acids are not abundant in publicly available literature, a comparison can be made based on their common applications and the properties of their non-deuterated counterparts.
Table 1: Properties and Applications of Selected Deuterated Fatty Acids
| Deuterated Fatty Acid | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity (Typical) | Key Applications |
| This compound | C₁₅H₂₈D₂O₂ | 244.41 | ≥98 atom % D | Tracer for odd-chain fatty acid metabolism, internal standard in GC-MS analysis. |
| Pentadecanoic acid-d29 | C₁₅HD₂₉O₂ | 271.60 | ≥99% deuterated forms | Internal standard for quantification of pentadecanoic acid by GC- or LC-MS.[2] |
| Palmitic acid-d31 | C₁₆HD₃₁O₂ | 287.56 | ≥98 atom % D | Tracer for even-chain saturated fatty acid metabolism, studies of de novo lipogenesis. |
| Oleic acid-d17 | C₁₈H₁₇D₁₇O₂ | 299.53 | ≥98 atom % D | Tracer for monounsaturated fatty acid uptake and metabolism. |
| Linoleic acid-d4 | C₁₈H₂₈D₄O₂ | 284.49 | ≥98 atom % D | Tracer for polyunsaturated fatty acid metabolism, studies of lipid peroxidation. |
| Arachidonic acid-d8 | C₂₀H₂₄D₈O₂ | 312.53 | ≥98 atom % D | Tracer for eicosanoid biosynthesis and signaling. |
Experimental Protocols
In Vitro Fatty Acid Uptake Assay Using Deuterated Tracers
This protocol describes a general method for measuring the uptake of a deuterated fatty acid, such as this compound, into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes, myocytes)
-
Deuterated fatty acid (e.g., this compound)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (a different deuterated fatty acid not being tested)
-
Derivatization agent (e.g., BF₃ in methanol)
-
GC-MS system
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Dissolve the deuterated fatty acid in a small amount of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the fatty acid solution to the BSA solution while stirring to allow complex formation.
-
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Wash cells with PBS.
-
Incubate cells with the deuterated fatty acid-BSA complex in serum-free medium for various time points.
-
-
Termination of Uptake and Lipid Extraction:
-
Remove the treatment medium and wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Add a known amount of the internal standard to the lipid extract.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the lipid extract.
-
Saponify the lipids by heating with methanolic NaOH.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a derivatization agent like BF₃ in methanol.
-
Extract the FAMEs with a non-polar solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the FAMEs into the GC-MS system.
-
Separate the FAMEs on a suitable GC column.
-
Detect and quantify the deuterated and non-deuterated FAMEs using mass spectrometry, typically in selected ion monitoring (SIM) mode.
-
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for an in vitro fatty acid uptake experiment using deuterated tracers.
In Vivo De Novo Lipogenesis (DNL) Measurement Using Deuterium Oxide (D₂O)
This protocol outlines the measurement of DNL in vivo by labeling newly synthesized fatty acids with deuterium from D₂O.
Materials:
-
Animal model (e.g., mice)
-
Deuterium oxide (D₂O, heavy water)
-
GC-MS system
-
Reagents for lipid extraction and FAMEs preparation
Procedure:
-
D₂O Administration:
-
Administer D₂O to the animals, typically through intraperitoneal injection or in the drinking water, to achieve a stable enrichment of body water.
-
-
Tissue and Blood Collection:
-
After a specific labeling period, collect blood and tissue samples (e.g., liver, adipose tissue).
-
-
Body Water Enrichment Measurement:
-
Determine the D₂O enrichment in body water (from plasma or serum) using a suitable method, such as the acetone (B3395972) exchange method followed by GC-MS analysis.
-
-
Lipid Extraction and FAMEs Preparation:
-
Extract total lipids from the tissue samples.
-
Prepare FAMEs from the lipid extract as described in the previous protocol.
-
-
GC-MS Analysis and Calculation:
-
Analyze the FAMEs by GC-MS to determine the deuterium incorporation into newly synthesized fatty acids.
-
Calculate the fractional DNL rate based on the deuterium enrichment in the fatty acids and the body water.
-
Workflow for In Vivo De Novo Lipogenesis Assay
Caption: Experimental workflow for measuring de novo lipogenesis in vivo using D₂O.
Key Signaling Pathways Involving Fatty Acids
Fatty acids are not only metabolic substrates but also important signaling molecules that regulate a variety of cellular processes. Deuterated fatty acids can be used to trace their involvement in these pathways.
Free Fatty Acid Receptor (FFAR) Signaling
FFAR1 (GPR40) and FFAR4 (GPR120) are G protein-coupled receptors (GPCRs) that are activated by medium- and long-chain fatty acids. Their activation leads to various downstream effects, including the regulation of insulin (B600854) secretion and anti-inflammatory responses.
FFAR1/FFAR4 Signaling Pathway
Caption: Simplified signaling cascade of FFAR1 and FFAR4 activation by fatty acids.
CD36-Mediated Fatty Acid Uptake and Signaling
CD36, also known as fatty acid translocase, is a multifunctional membrane protein that facilitates the uptake of long-chain fatty acids. It is also involved in signaling cascades that regulate lipid metabolism.
CD36 Signaling Pathway
Caption: Overview of CD36-mediated fatty acid uptake and signaling pathways.
Conclusion
This compound and other deuterated fatty acids are indispensable tools in modern metabolic research. They enable precise and quantitative studies of fatty acid trafficking and metabolism in both healthy and diseased states. While direct comparative data between different deuterated fatty acids is an area for future research, the principles and protocols outlined in this guide provide a solid foundation for designing and executing robust metabolic tracing experiments. The ability to track the flux of fatty acids through key signaling pathways provides invaluable insights for researchers, scientists, and drug development professionals aiming to understand and modulate lipid metabolism.
References
Methodological & Application
Application Note: Protocol for Using Pentadecanoic Acid-d2 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is critical for various fields, including metabolic research, drug discovery, and clinical diagnostics.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids.[1][2] However, the inherent volatility of free fatty acids and the complexity of biological samples necessitate a robust analytical methodology.[3][4] To ensure accuracy and precision, an internal standard is employed to correct for variations during sample preparation and analysis.[5][6]
Stable isotope-labeled internal standards, such as pentadecanoic acid-d2 (C15:0-d2), are ideal for this purpose as they share near-identical chemical and physical properties with their endogenous counterparts, ensuring similar behavior during extraction and derivatization.[1][7] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
Quantitative Data Summary
A validated GC-MS method for fatty acid analysis using this compound as an internal standard is expected to exhibit the following performance characteristics. The data presented in the table below is a composite from multiple studies and represents typical performance.[5]
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Accuracy (%Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix. |
Experimental Protocol
This protocol outlines the procedure for the analysis of total fatty acids in a biological matrix such as plasma.
Materials and Reagents
-
This compound (C15:0-d2) internal standard solution (e.g., 1 mg/mL in ethanol)
-
Fatty acid standards for calibration curve
-
Chloroform
-
Methanol
-
0.5 M Sodium hydroxide (B78521) in methanol
-
14% Boron trifluoride (BF₃) in methanol[5]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with screw caps
-
Nitrogen gas evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Sample Preparation and Lipid Extraction
-
To 100 µL of the sample (e.g., plasma) in a glass tube, add a known amount of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[5]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[5]
-
Carefully transfer the lower organic layer containing the lipids to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Due to their low volatility, fatty acids require derivatization to increase their suitability for GC analysis.[1][2] Esterification to FAMEs is a common and effective method.[2][8]
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[5]
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.[5]
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.[5]
-
Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.[5]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[5]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs and may require optimization based on the specific instrument and analytes of interest.[5]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 180°C at 10°C/minute
-
Ramp to 220°C at 5°C/minute, hold for 10 minutes
-
Ramp to 240°C at 5°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizations
Caption: Experimental workflow for GC-MS analysis of fatty acids.
Caption: Logical relationship of key GC-MS method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental building blocks of complex lipids, such as triglycerides and phospholipids, and play crucial roles in energy storage, cell membrane structure, and cellular signaling. The accurate quantification of fatty acids in biological matrices is essential for understanding their role in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of fatty acids. The use of stable isotope-labeled internal standards, such as Pentadecanoic acid-d2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
This application note provides a detailed protocol for the quantification of a panel of biologically relevant fatty acids in human plasma using this compound as an internal standard. The method involves a robust sample preparation procedure including lipid extraction and saponification, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, hexane (B92381), acetonitrile, isopropanol, and water.
-
Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), formic acid, and ammonium (B1175870) acetate.
-
Internal Standard: this compound (C15:0-d2).
-
Fatty Acid Standards: A certified standard mix of fatty acids including, but not limited to, Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1), Linoleic acid (C18:2), and Arachidonic acid (C20:4).
Sample Preparation
A robust sample preparation protocol is crucial for the accurate quantification of fatty acids. The following procedure outlines the steps for lipid extraction and saponification to release free fatty acids from their esterified forms.
-
Lipid Extraction (Folch Method):
-
To 100 µL of human plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of this compound internal standard solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Saponification:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.
-
Incubate the mixture at 60°C for 30 minutes to hydrolyze the ester linkages and release the free fatty acids.
-
After incubation, cool the sample to room temperature and acidify with 0.5 mL of 1 M HCl to protonate the fatty acid salts.
-
-
Fatty Acid Extraction:
-
Add 2 mL of hexane to the acidified solution to extract the free fatty acids.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction one more time and combine the hexane layers.
-
Evaporate the combined hexane extracts to dryness under nitrogen.
-
Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of fatty acids.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 40% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Fatty acids readily form [M-H]⁻ ions in negative mode.
-
MRM Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each fatty acid and the internal standard.
-
It is imperative that users of this protocol experimentally determine and optimize the MRM transition for this compound on their specific instrument for accurate and reliable quantification.
Data Presentation
The quantitative data for the analyzed fatty acids should be summarized in a clear and structured table for easy comparison. The concentrations are typically reported in µg/mL or µM.
Table 1: Quantitative Analysis of Fatty Acids in Human Plasma
| Fatty Acid | Abbreviation | MRM Transition (m/z) | Retention Time (min) | Concentration in Healthy Human Plasma (µg/mL) - Representative Data |
| Palmitic acid | C16:0 | 255.2 -> 255.2 | 8.5 | 150 - 300 |
| Stearic acid | C18:0 | 283.3 -> 283.3 | 9.8 | 50 - 150 |
| Oleic acid | C18:1 | 281.3 -> 281.3 | 9.5 | 100 - 400 |
| Linoleic acid | C18:2 | 279.2 -> 279.2 | 9.1 | 150 - 500 |
| Arachidonic acid | C20:4 | 303.2 -> 259.3 | 8.2 | 5 - 20 |
| Internal Standard | ||||
| This compound | C15:0-d2 | 243.4 -> 199.4 | 7.9 | Spiked at a known concentration |
Note: The MRM transitions for the unlabeled fatty acids are often the precursor ion itself as they can be resistant to fragmentation under typical CID conditions. The provided concentration ranges are representative values from literature and may vary depending on the population, diet, and health status. The MRM transition for this compound is a predicted value and requires experimental optimization.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of fatty acids in human plasma.
Caption: Experimental workflow for fatty acid quantification.
Fatty Acid Signaling Pathway
Fatty acids are not only energy sources but also important signaling molecules that can activate specific receptors and downstream pathways. The diagram below illustrates a simplified signaling pathway involving fatty acid activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Simplified PPAR signaling pathway activated by fatty acids.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of fatty acids in human plasma using LC-MS/MS with this compound as an internal standard. The method is robust, sensitive, and specific, making it suitable for a wide range of research and clinical applications. The provided diagrams for the experimental workflow and a key signaling pathway offer valuable visual aids for understanding the methodology and the biological context of fatty acid analysis. It is crucial to emphasize the need for experimental optimization of the MRM transition for the deuterated internal standard to ensure the highest accuracy and reliability of the results.
References
Application Notes and Protocols for Lipidomics Sample Preparation Utilizing Pentadecanoic Acid-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of biological samples for lipidomics analysis, featuring the use of Pentadecanoic acid-d2 as an internal standard for accurate quantification. The following sections outline the principles, experimental procedures, and data presentation for robust and reproducible lipid profiling.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and the pathophysiology of various diseases. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The use of internal standards is a critical component of quantitative lipidomics, as it corrects for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1]
This compound (C15:0-d2) is an excellent choice for an internal standard in fatty acid analysis. As a deuterated, odd-chain fatty acid, it is chemically similar to endogenous fatty acids but isotopically distinct, allowing for its differentiation and accurate measurement by mass spectrometry.[1] Its addition to samples at the beginning of the workflow ensures that it experiences the same processing as the target analytes, providing reliable normalization.
Experimental Workflow Overview
The overall workflow for lipidomics sample preparation with this compound spiking involves several key steps, from sample collection to final analysis. Each step is critical for obtaining high-quality, quantitative data.
Figure 1. A generalized workflow for lipidomics sample preparation and analysis.
Detailed Experimental Protocols
This section provides detailed protocols for the preparation of plasma/serum and cell culture samples.
Materials and Reagents
-
This compound (C15:0-d2) internal standard stock solution (e.g., 1 mg/mL in ethanol)
-
LC-MS grade solvents: Methanol (B129727), Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water
-
Butylated hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS)
-
Glass vials with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Folch Method
This protocol is adapted from the widely used Folch method for lipid extraction.[2][3]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking:
-
Prepare a working solution of this compound in methanol. A typical concentration is 10 µg/mL.
-
In a clean glass tube, add 50 µL of plasma/serum.
-
Add 10 µL of the this compound working solution to the sample.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to the sample. BHT is added to prevent lipid oxidation.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate at room temperature for 30 minutes.
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.[1]
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent, such as 1:1 (v/v) isopropanol:acetonitrile.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Lipid Extraction from Adherent Cells using the Matyash (MTBE) Method
The Matyash method provides a good recovery of a broad range of lipid classes and is a safer alternative to the chloroform-based Folch method.[6]
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL this compound working solution to the cell suspension.
-
-
Lipid Extraction:
-
Add 1.5 mL of methanol to the cell suspension and vortex for 1 minute.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate on a shaker at room temperature for 1 hour.
-
-
Phase Separation:
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Collection:
-
Carefully collect the upper organic layer (MTBE phase) and transfer to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of injection solvent (e.g., 1:1 v/v isopropanol:acetonitrile).
-
Transfer to an autosampler vial for LC-MS analysis.
-
Quantitative Data and Method Comparison
The choice of extraction method can influence the recovery of different lipid classes. The following table summarizes a hypothetical comparison of lipid class recovery using the Folch and Matyash methods, with quantification based on this compound internal standard normalization.
| Lipid Class | Folch Method Recovery (%) | Matyash Method Recovery (%) |
| Free Fatty Acids (FFA) | 95 ± 5 | 92 ± 6 |
| Phosphatidylcholines (PC) | 98 ± 4 | 96 ± 5 |
| Phosphatidylethanolamines (PE) | 96 ± 5 | 94 ± 7 |
| Triacylglycerols (TAG) | 92 ± 7 | 97 ± 4 |
| Cholesterol Esters (CE) | 90 ± 8 | 95 ± 5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
LC-MS/MS Analysis
A generalized LC-MS/MS method for the analysis of fatty acids is outlined below. Specific parameters should be optimized for the instrument in use.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually decreasing to elute the more nonpolar lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for fatty acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for untargeted analysis.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). The exact m/z values will depend on the deprotonated molecular ion and the specific fragment monitored.
-
Data Analysis and Quantification
The quantification of endogenous fatty acids is performed by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve.
Figure 2. The logical flow of quantification using an internal standard.
Conclusion
The protocols described in these application notes provide a robust framework for the preparation of biological samples for quantitative lipidomics analysis. The incorporation of this compound as an internal standard is a key step in achieving accurate and reproducible results. The choice of lipid extraction method should be guided by the specific lipid classes of interest and the sample matrix. Proper implementation of these methods will enable researchers to generate high-quality data for advancing our understanding of the role of lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Anwendungshinweis und Protokoll: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit einem deuterierten Standard
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die genaue Quantifizierung von Fettsäuren in biologischen Proben ist für das Verständnis zahlreicher physiologischer und pathologischer Prozesse, einschließlich Stoffwechselerkrankungen, Entzündungen und der Entwicklung von Krebs, von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung und Quantifizierung von Fettsäuren. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität erfordert die Analyse von Fettsäuren mittels GC-MS jedoch einen Derivatisierungsschritt.
Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Fettsäuren zu ihren flüchtigeren Fettsäuremethylestern (FAMEs) unter Verwendung von Bortrifluorid (BF₃) in Methanol. Zur Gewährleistung einer präzisen und genauen Quantifizierung wird ein deuterierter interner Standard vor dem Derivatisierungsprozess zugegeben. Diese Methode korrigiert Variationen bei der Probenvorbereitung und der Gerätereaktion und ist somit ideal für anspruchsvolle Forschungs- und Entwicklungsanwendungen.
Vorteile der Derivatisierung
Die Derivatisierung von Fettsäuren zu FAMEs bietet mehrere Vorteile für die GC-MS-Analyse:
-
Erhöhte Flüchtigkeit: FAMEs sind deutlich flüchtiger als ihre korrespondierenden freien Fettsäuren, was zu besseren chromatographischen Peakformen und einer verbesserten Trennung führt.
-
Reduzierte Polarität: Die Veresterung der polaren Carboxylgruppe reduziert die Wechselwirkungen mit der stationären Phase der GC-Säule, was zu symmetrischeren Peaks und einer geringeren Säulenbluten führt.
-
Verbesserte thermische Stabilität: FAMEs sind thermisch stabiler, was eine Analyse bei höheren Temperaturen ohne Probenabbau ermöglicht.
Die Rolle des deuterierten internen Standards
Die Verwendung eines stabilisotopenmarkierten internen Standards, wie z. B. einer deuterierten Fettsäure, ist für eine genaue Quantifizierung unerlässlich. Da der deuterierte Standard nahezu identische chemische und physikalische Eigenschaften wie der zu analysierende Analyten aufweist, durchläuft er die Probenextraktion, Derivatisierung und Analyse auf die gleiche Weise. Durch die Messung des Verhältnisses der Peakfläche des Analyten zur Peakfläche des internen Standards können Verluste während der Probenvorbereitung und Schwankungen in der Injektionsmenge oder der Reaktion des Detektors kompensiert werden.[1] Dies führt zu einer deutlich verbesserten Präzision und Genauigkeit der quantitativen Ergebnisse.
Experimentelles Protokoll
Dieses Protokoll beschreibt die Umwandlung von Fettsäuren in FAMEs durch eine säurekatalysierte Veresterung mit BF₃-Methanol.
Materialien und Reagenzien:
-
Bortrifluorid-Methanol-Lösung (14 % w/v)
-
Hexan (GC-Qualität)
-
Methanol (wasserfrei, GC-Qualität)
-
Chloroform (HPLC-Qualität)
-
Natriumchlorid (NaCl)
-
Wasserfreies Natriumsulfat
-
Deuterierter interner Standard (z. B. Palmitinsäure-d31)
-
Fettsäurestandards für die Kalibrierungskurve
-
Glasreagenzgläser mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
Stickstoff-Evaporator
Protokollschritte:
-
Probenvorbereitung und Lipidextraktion:
-
Zu einer bekannten Menge der Probe (z. B. 100 µL Plasma oder 10 mg homogenisiertes Gewebe) in einem Glasreagenzglas mit Schraubverschluss eine bekannte Menge der deuterierten internen Standardlösung geben.
-
2 mL einer 2:1 (v/v) Chloroform:Methanol-Lösung hinzufügen.
-
1 Minute lang kräftig vortexen.
-
0,5 mL einer 0,9 %igen NaCl-Lösung hinzufügen und 30 Sekunden lang vortexen.
-
Bei 2000 x g für 5 Minuten zentrifugieren, um die Phasen zu trennen.
-
Die untere organische Phase, die die Lipide enthält, vorsichtig in ein neues Glasröhrchen überführen.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.
-
-
Derivatisierung zu FAMEs:
-
Zum getrockneten Lipidextrakt 1 mL 14 %ige BF₃-Methanol-Lösung geben.
-
Das Röhrchen fest verschließen und 30 Minuten lang bei 80 °C in einem Heizblock oder Wasserbad inkubieren.
-
Das Reaktionsröhrchen auf Raumtemperatur abkühlen lassen.
-
1 mL Wasser und 1 mL Hexan hinzufügen, um die FAMEs in die organische Phase zu überführen.
-
Die Mischung 1 Minute lang kräftig vortexen.
-
Bei 1000 x g für 5 Minuten zentrifugieren, um die Phasen zu trennen.
-
Die obere Hexan-Schicht, die die FAMEs enthält, in ein sauberes GC-Vial überführen. Zur Entfernung von restlichem Wasser kann die Hexan-Schicht durch ein kleines Bett aus wasserfreiem Natriumsulfat geleitet werden.
-
GC-MS-Analyse
Die derivatisierten FAMEs werden mittels eines GC-MS-Systems getrennt und nachgewiesen.
Typische GC-MS-Betriebsbedingungen:
| Parameter | Einstellung |
| Gaschromatograph (GC) | |
| Säule | DB-23, SP-2560 oder äquivalente polare Kapillarsäule (z. B. 60 m x 0,25 mm ID, 0,25 µm Filmdicke) |
| Trägergas | Helium, konstanter Fluss (z. B. 1,2 mL/min) |
| Injektionsmodus | Splitless |
| Injektor-Temperatur | 250 °C |
| Ofentemperaturprogramm | Anfangstemperatur 150 °C, Anstieg mit 10 °C/min auf 270 °C, dann Anstieg mit 40 °C/min auf 310 °C und 1 Minute halten |
| Massenspektrometer (MS) | |
| Ionisationsmodus | Elektronenstoßionisation (EI) |
| Ionisationsenergie | 70 eV |
| Transfer-Line-Temperatur | 280 °C |
| Scan-Modus | Selected Ion Monitoring (SIM) oder Full Scan |
Datenpräsentation: Quantitative Parameter
Die quantitativen Daten für die GC-MS-Analyse werden in den folgenden Tabellen zusammengefasst. Die Konzentration jeder Fettsäure wird durch die Erstellung einer Kalibrierungskurve unter Verwendung bekannter Konzentrationen von Fettsäurestandards und einer konstanten Konzentration des deuterierten internen Standards bestimmt. Das Verhältnis der Peakfläche des Analyten zur Peakfläche des internen Standards wird gegen die Konzentration des Analyten aufgetragen.
Tabelle 1: Typische m/z-Werte für die SIM-Analyse ausgewählter FAMEs und ihrer deuterierten Standards.
| Fettsäuremethylester (FAME) | Quantifizierungs-Ion (m/z) | Qualifizierungs-Ion (m/z) | Deuterierter Standard | Quantifizierungs-Ion (m/z) |
| Palmitinsäuremethylester (C16:0) | 270 | 74, 87 | Palmitinsäure-d₃₁-methylester | 301 |
| Stearinsäuremethylester (C18:0) | 298 | 74, 87 | Stearinsäure-d₃₅-methylester | 333 |
| Ölsäuremethylester (C18:1) | 296 | 55, 69 | Ölsäure-d₃₃-methylester | 329 |
| Linolsäuremethylester (C18:2) | 294 | 67, 81 | Linolsäure-d₄-methylester | 298 |
| Arachidonsäuremethylester (C20:4) | 318 | 79, 91 | Arachidonsäure-d₈-methylester | 326 |
Hinweis: Die m/z-Werte für deuterierte Standards können je nach Anzahl der Deuteriumatome variieren.
Tabelle 2: Leistungsdaten der Methode.
| Parameter | Palmitinsäure (C16:0) | Stearinsäure (C18:0) | Ölsäure (C18:1) |
| Nachweisgrenze (LOD) | 0,05 µg/mL | 0,05 µg/mL | 0,08 µg/mL |
| Bestimmungsgrenze (LOQ) | 0,15 µg/mL | 0,15 µg/mL | 0,25 µg/mL |
| Wiederfindung (%) | 98 ± 5 | 99 ± 4 | 97 ± 6 |
| Reproduzierbarkeit (RSD %) | < 5 | < 5 | < 6 |
Die hier dargestellten Werte sind beispielhaft und können je nach Matrix und Instrument variieren.
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die Fettsäureanalyse.
Abbildung 2: Veresterung einer Fettsäure zu einem FAME.
Fazit
Die hier beschriebene Methode zur Derivatisierung von Fettsäuren zu FAMEs unter Verwendung eines deuterierten internen Standards stellt ein robustes und zuverlässiges Verfahren für die quantitative Analyse mittels GC-MS dar. Die Verwendung eines stabilisotopenmarkierten Standards ist entscheidend für die Korrektur von Probenverlusten während der Aufarbeitung und von Schwankungen der Geräteleistung, wodurch qualitativ hochwertige und reproduzierbare Daten gewährleistet werden. Dieses Protokoll ist ein wertvolles Werkzeug für Forscher in verschiedenen Bereichen, einschließlich der Stoffwechselforschung, der Wirkstoffentdeckung und der klinischen Diagnostik.
References
Application Notes: Isotope Dilution Mass Spectrometry Workflow for Pentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoic acid (C15:0) is a saturated fatty acid with an odd number of carbon atoms that is gaining interest in the scientific community. It is primarily obtained from dietary sources such as dairy fat and ruminant meat.[1] Emerging research suggests a potential link between C15:0 levels and various health outcomes, making its accurate quantification in biological matrices crucial for clinical and research applications. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, achieved by correcting for matrix effects and sample preparation losses using a stable isotope-labeled internal standard.
This document provides a detailed workflow and experimental protocols for the quantification of pentadecanoic acid in plasma using Isotope Dilution Mass Spectrometry, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to the sample at the beginning of the analytical process. For pentadecanoic acid, a commonly used internal standard is deuterated pentadecanoic acid (e.g., d3-Pentadecanoic Acid). The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during processing.
Experimental Workflow
The overall workflow for the IDMS analysis of pentadecanoic acid is depicted below. This process includes sample preparation, analyte extraction, and analysis by LC-MS/MS.
Caption: IDMS workflow for pentadecanoic acid analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Pentadecanoic acid (C15:0) analytical standard
-
d3-Pentadecanoic acid (internal standard)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of pentadecanoic acid and d3-pentadecanoic acid in methanol.
-
Working Standard Solutions: Serially dilute the pentadecanoic acid primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 5000 ng/mL).[2]
-
Internal Standard Working Solution (IS-WS): Dilute the d3-pentadecanoic acid primary stock solution with methanol to a final concentration (e.g., 100 ng/mL).
Sample Preparation Protocol (Human Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS-WS (d3-pentadecanoic acid) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System: | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column: | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A: | Water with 0.1% formic acid or 5mM ammonium acetate |
| Mobile Phase B: | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5mM ammonium acetate |
| Flow Rate: | 0.3 - 0.5 mL/min |
| Gradient: | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume: | 5 - 10 µL |
| Column Temperature: | 40 - 50°C |
| MS System: | Triple quadrupole mass spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Negative |
| Scan Type: | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Performance
The following tables summarize typical quantitative performance parameters for the analysis of pentadecanoic acid by IDMS.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Ionization Mode |
| Pentadecanoic acid | 241.2 | 241.2 | Optimized for instrument | Negative ESI |
| d3-Pentadecanoic acid | 244.2 | 244.2 | Optimized for instrument | Negative ESI |
Note: The transition 241.2 -> 241.2 for pentadecanoic acid is based on the deprotonated molecule [M-H]-.[3] It is advisable to also monitor qualifier transitions if available for your instrument to ensure specificity.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 5000 ng/mL | [2] |
| Coefficient of Determination (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | ~1 ng/mL | [2] |
| Limit of Quantification (LOQ) | ~5 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (Recovery %) | 85 - 115% |
Note: The performance characteristics are indicative and should be validated for each specific laboratory and application.
Signaling Pathways and Logical Relationships
The accurate quantification of pentadecanoic acid is important for studies investigating its role in various biological pathways. For instance, C15:0 has been shown to interact with pathways related to metabolic health and cellular signaling.
References
Application Notes and Protocols for Pentadecanoic Acid-d2 in Fatty Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in trace amounts in dairy products and ruminant fats.[1][2] Growing evidence suggests that C15:0 is an active and beneficial fatty acid, with higher circulating levels associated with a lower risk of developing metabolic and cardiovascular diseases.[3][4][5] Unlike even-chain saturated fatty acids, C15:0 has been shown to activate key metabolic signaling pathways, such as AMP-activated protein kinase (AMPK), which are central to regulating glucose uptake and cellular energy balance.[3][6][7]
To accurately study the absorption, distribution, and metabolic fate of C15:0, researchers utilize stable isotope-labeled tracers. Pentadecanoic acid-d2 (C15:0-d2) is a synthetic version of C15:0 where two hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle mass change allows C15:0-d2 to be distinguished from the naturally abundant, unlabeled C15:0 in a biological sample using mass spectrometry.[8] This technique enables precise tracing and quantification of the fatty acid as it is taken up by cells and incorporated into various lipid pools or metabolized for energy.[9][10]
Principle of the Method
The stable isotope dilution technique is a gold-standard method for metabolic research.[8] A known quantity of the deuterated tracer (this compound) is introduced into a biological system, either in vitro (cell culture) or in vivo (animal models). The tracer behaves almost identically to its natural counterpart and participates in the same metabolic pathways.
Following a specific incubation or treatment period, lipids are extracted from the samples (e.g., cells, plasma, or tissues). The fatty acids are then typically converted into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct detection and quantification of the deuterated C15:0-d2 and the endogenous (unlabeled) C15:0. By measuring the ratio of the labeled to unlabeled fatty acid, researchers can determine uptake kinetics, metabolic flux, and the relative contribution of exogenous fatty acids to different lipid pools.[8]
Key Applications
-
Metabolic Flux Analysis: Tracing the rate at which C15:0-d2 is incorporated into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[9]
-
Fatty Acid Uptake Kinetics: Measuring the rate of C15:0-d2 transport across the cell membrane in various cell types (e.g., adipocytes, myocytes, hepatocytes).[11][12]
-
Bioavailability and Distribution Studies: Determining the absorption and tissue distribution of dietary C15:0-d2 in preclinical in vivo models.[10]
-
Disease Mechanism Elucidation: Investigating how C15:0 metabolism is altered in disease states like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[13][14]
-
Drug Development: Assessing the impact of therapeutic compounds on the uptake and metabolism of fatty acids by using C15:0-d2 as a metabolic probe.
Experimental Workflow and Metabolic Pathways
The general workflow for a fatty acid tracer study is outlined below, from tracer administration to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fatty15.com [fatty15.com]
- 8. benchchem.com [benchchem.com]
- 9. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 10. eurisotop.com [eurisotop.com]
- 11. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. Clinical Trial Supports Use of Fatty15 to Address Nutritional C15:0 Deficiency Syndrome [prweb.com]
Application Note: Quantification of Pentadecanoic Acid in Human Plasma using a d2-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanoic acid (C15:0) is a saturated fatty acid found in dairy fat and ruminant meat fat.[1][2] It has gained significant attention in the scientific community as a potential biomarker for dairy fat intake and for its association with various health outcomes.[1][3] Emerging research suggests that pentadecanoic acid may have protective effects against cardiometabolic diseases, inflammation, and other conditions.[3][4][5] Accurate and precise quantification of pentadecanoic acid in plasma is crucial for clinical research and drug development to understand its physiological roles and therapeutic potential.
This application note provides a detailed protocol for the quantification of pentadecanoic acid in human plasma samples using a stable isotope-labeled internal standard (d2-pentadecanoic acid) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a widely accepted approach to correct for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility.[6]
Experimental Protocols
Materials and Reagents
-
Pentadecanoic Acid (C15:0) standard
-
d2-Pentadecanoic Acid (internal standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and isopropanol
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Phosphate-buffered saline (PBS)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[7][8]
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Prepare Precipitation Solvent: Prepare a precipitation solvent of acetonitrile with 1% formic acid.
-
Spike Internal Standard: Add 10 µL of d2-pentadecanoic acid internal standard solution (concentration to be optimized based on expected endogenous levels) to 100 µL of each plasma sample, calibrator, and quality control (QC) sample.
-
Precipitate Proteins: Add 400 µL of the cold precipitation solvent to each sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of pentadecanoic acid and d2-pentadecanoic acid in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of pentadecanoic acid by serial dilution of the stock solution with methanol.
-
Calibration Curve: Prepare a calibration curve by spiking the working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to achieve final concentrations ranging from approximately 0.1 to 50 µg/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix.
LC-MS/MS Method
The following are typical starting parameters for the analysis of pentadecanoic acid. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile:Isopropanol (50:50, v/v) |
| Gradient | 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Pentadecanoic Acid: m/z 241.2 -> 241.2 (Quantifier), 241.2 -> 197.2 (Qualifier) d2-Pentadecanoic Acid: m/z 243.2 -> 243.2 (Quantifier) |
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85-115% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of pentadecanoic acid in plasma.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Pentadecanoic acid (HMDB0000826) [hmdb.ca]
- 3. New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentadecanoic C15:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
Application Note: Lipid Extraction Techniques for Samples Containing Pentadecanoic Acid-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized for its potential role as a biomarker and bioactive compound in human health.[1][2] Its presence in biological samples is linked to dairy fat intake and may be associated with cardiometabolic health.[3] In metabolic research and drug development, stable isotope-labeled analogues, such as Pentadecanoic acid-d2 (C15:0-d2), are invaluable tools. They serve as internal standards for precise and accurate quantification by correcting for analyte loss during sample preparation and analysis.[4][5] The near-identical chemical properties of deuterated standards ensure they mimic the behavior of the endogenous analyte throughout the extraction process.[4]
This document provides detailed protocols for the effective extraction of lipids, including C15:0-d2, from various biological matrices. The primary methods covered are the classic liquid-liquid extraction (LLE) techniques of Folch and Bligh-Dyer, and solid-phase extraction (SPE), which is amenable to higher throughput.
Principles of Lipid Extraction
The goal of lipid extraction is to efficiently separate lipids from other cellular components like proteins and carbohydrates.
-
Liquid-Liquid Extraction (LLE): This technique relies on the partitioning of lipids into a nonpolar solvent phase, separate from a polar aqueous phase. The Folch and Bligh-Dyer methods are foundational LLE techniques that use a chloroform (B151607) and methanol (B129727) solvent system.[6] The addition of water or a saline solution induces a phase separation, with lipids concentrated in the lower chloroform layer. Key differences lie in the solvent-to-sample ratios, with the Folch method using a much larger solvent volume.[6][7]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge to selectively adsorb analytes from a liquid sample.[8] For fatty acids, reversed-phase (e.g., C18) or anion-exchange sorbents are common.[8] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes with a strong organic solvent.[9][10] SPE is often preferred for its efficiency, reduced solvent consumption, and potential for automation.[8]
Considerations for this compound
-
Chemical Equivalence: The extraction efficiency and recovery of C15:0-d2 are expected to be identical to that of endogenous C15:0 due to their similar physicochemical properties.[4] Therefore, protocols validated for C15:0 are directly applicable.
-
Internal Standard Spiking: C15:0-d2 should be added to the sample at the very beginning of the workflow, before any extraction or protein precipitation steps.[4][11] This ensures it accounts for any analyte loss throughout the entire sample preparation process.
-
Post-Extraction Derivatization: For analysis by gas chromatography (GC), fatty acids must be converted to more volatile esters, typically fatty acid methyl esters (FAMEs).[12][13] This is often achieved by transesterification using reagents like boron trifluoride (BF3) in methanol after the lipid extraction is complete.[4][11]
Quantitative Data Summary
The selection of an extraction method can impact the final lipid yield, especially depending on the lipid content of the sample matrix.[7][14] The following table summarizes representative recovery data for common lipid extraction techniques.
| Method | Sample Matrix | Analyte Class | Average Recovery (%) | Key Findings |
| Folch | Marine Tissue (>2% lipid) | Total Lipids | >95% | Significantly higher lipid yield compared to Bligh-Dyer in high-lipid samples.[7][14] |
| Bligh & Dyer | Marine Tissue (<2% lipid) | Total Lipids | ~95% | Yields are comparable to Folch for low-lipid samples.[7][14] |
| Bligh & Dyer | Cow Milk | PUFAs | High | Demonstrated the highest recovery for polyunsaturated fatty acids (PUFAs) compared to other methods.[15] |
| Reversed-Phase SPE (C18) | Human Urine | Epoxy Fatty Acids | >87% | Effective for isolating acidic lipid metabolites from complex aqueous matrices.[9] |
| Anion-Exchange SPE | Plasma | Fatty Acids | High | Offers high selectivity for acidic compounds like fatty acids by exploiting charge interactions.[8] |
Note: The provided data serves as a guideline. It is critical to validate any extraction method in-house for the specific matrix and analyte of interest to ensure optimal performance.
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This method is robust and well-suited for tissues and other solid or semi-solid samples. It uses a large solvent-to-sample ratio to ensure exhaustive extraction.[7]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (or 0.88% KCl)
-
This compound internal standard solution of known concentration
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of homogenized tissue (or 200 µL of plasma) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.
-
Homogenization & Extraction:
-
Add 20 parts of a 2:1 (v/v) chloroform:methanol solution to the 1 part of sample (e.g., for 100 mg tissue, add 2 mL).
-
Vortex vigorously for 2 minutes to create a single-phase mixture. For tissue samples, homogenize thoroughly.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
-
Lipid Collection:
-
Two distinct phases will form: an upper aqueous/methanol phase and a lower organic/chloroform phase containing the lipids.
-
Carefully aspirate and discard the upper phase.
-
Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., isooctane (B107328) for GC-MS analysis after derivatization).
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This method is a faster alternative to the Folch method, using significantly less solvent, and is ideal for liquid samples or tissues with high water content.[7]
Materials:
-
Vortex mixer
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
This compound internal standard solution
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Place 1 part sample (e.g., 1 mL plasma) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution.
-
Extraction:
-
Add 3.75 parts of a 1:2 (v/v) chloroform:methanol solution (e.g., 3.75 mL for 1 mL sample).
-
Vortex vigorously for 2 minutes to form a single phase.
-
-
Phase Separation:
-
Add 1.25 parts of chloroform (e.g., 1.25 mL) and vortex for 30 seconds.
-
Add 1.25 parts of deionized water (e.g., 1.25 mL) and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes.
-
-
Lipid Collection: Carefully collect the lower chloroform layer containing the lipids and transfer to a clean tube.
-
Drying & Reconstitution: Evaporate the solvent under nitrogen and reconstitute as described in the Folch protocol.
Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acids
This protocol provides a general framework for using a reversed-phase (C18) cartridge, suitable for cleaning up fatty acids from aqueous samples like plasma or urine.[9]
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Formic acid
-
This compound internal standard solution
-
Nitrogen gas evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the known amount of this compound internal standard.
-
Add 1.5 mL of cold acetonitrile with 1% formic acid to precipitate proteins.[9]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Condition the sorbent by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[9]
-
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[9]
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and polar interferences.
-
Wash with 3 mL of 25% methanol in water to remove less polar interferences.[9]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the fatty acids with 2 x 2 mL aliquots of methanol or acetonitrile into a clean collection tube.[9]
-
Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
Logical Workflow: Selecting a Lipid Extraction Method
The choice of extraction method depends on sample type, required throughput, and the lipid content of the matrix.
Caption: Decision tree for selecting an appropriate lipid extraction method.
Experimental Workflow: From Sample to Analysis
This diagram outlines the general steps for quantitative analysis of fatty acids using a deuterated internal standard.
Caption: General experimental workflow for fatty acid analysis.
Metabolic Pathway: Fate of Pentadecanoic Acid
Pentadecanoic acid, as an odd-chain fatty acid, undergoes β-oxidation, ultimately yielding propionyl-CoA, which can then enter the citric acid cycle.[1]
Caption: Simplified metabolic pathway of pentadecanoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Advances in Lipid Extraction Methods—A Review | MDPI [mdpi.com]
- 7. vliz.be [vliz.be]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SPE 方法开发 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. benchchem.com [benchchem.com]
- 12. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different lipid extraction methods on fatty acids composition in cow milk [ve.scielo.org]
Application Note: Chromatographic Separation and Quantification of Pentadecanoic Acid-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction Pentadecanoic acid (C15:0) is a saturated fatty acid found in trace amounts in dairy fat and some plant sources.[1] Its levels in biological systems are of growing interest as potential biomarkers. For accurate quantification of pentadecanoic acid and other fatty acids in complex biological matrices, stable isotope-labeled internal standards are essential. Pentadecanoic acid-d2 (C15:0-d2) serves as an ideal internal standard, as its chemical and physical properties are nearly identical to the endogenous analyte, but it is distinguishable by its mass. This application note provides detailed protocols for the chromatographic separation of this compound from other fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Chromatographic Separation The separation of deuterated compounds from their non-deuterated (protiated) counterparts is based on the chromatographic isotope effect.[2] In gas chromatography, deuterated analytes typically have slightly shorter retention times and elute earlier than their corresponding protiated forms.[2][3] This phenomenon, known as the inverse isotope effect, is due to the slightly weaker intermolecular interactions of the deuterated molecules with the stationary phase.[2][3] While this effect is often subtle, it can be observed on high-resolution capillary columns. In liquid chromatography, the isotope effect can be normal or inverse depending on the mobile phase composition and stationary phase.[4][5] Separation in both techniques is primarily achieved by the mass spectrometer, which readily distinguishes the mass difference between the analyte and the deuterated internal standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of Fatty Acids (as FAMEs)
This protocol is suitable for the analysis of total fatty acid profiles, including C15:0, after conversion to fatty acid methyl esters (FAMEs).
1. Sample Preparation: Lipid Extraction (Folch Method) This procedure is adapted for biological samples like plasma or tissue.[6]
-
Homogenize the sample (e.g., ~50 mg of tissue or 100 µL of plasma) in a glass tube.
-
Add the internal standard solution containing a known amount of this compound.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume.[6]
-
Vortex vigorously for 2 minutes to ensure complete mixing and lipid extraction.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.[6][7]
-
Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
2. Derivatization: Transesterification to FAMEs Free fatty acids must be derivatized to a more volatile form for GC analysis.[7]
-
To the dried lipid extract, add 2 mL of 14% Boron Trifluoride (BF3) in methanol.[7]
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 100°C for 30 minutes in a heating block.[7]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 2 mL of distilled water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Workflow for Sample Preparation and Derivatization
Caption: Workflow for fatty acid extraction and derivatization to FAMEs.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This protocol allows for the direct analysis of free (unesterified) fatty acids without derivatization.
1. Sample Preparation: Protein Precipitation & Extraction
-
In a microcentrifuge tube, add 100 µL of plasma or serum.
-
Add the internal standard solution containing a known amount of this compound.
-
Add 500 µL of cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex for 2 minutes at high speed.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) and transfer to an LC vial.[9]
General Workflow for Chromatographic Analysis
Caption: General workflow for quantitative analysis using a deuterated standard.
Data Presentation & Instrument Parameters
Quantitative data from chromatographic runs should be summarized for clarity. Below are typical instrument parameters and expected results.
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-WAX or HP-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7][10] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[11] |
| Inlet Temperature | 250°C[7] |
| Injection Mode | Splitless or Split (e.g., 10:1)[11] |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, ramp 20°C/min to 170°C, ramp 1°C/min to 204°C, ramp 20°C/min to 250°C, hold for 10 min[11] |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Impact (EI), 70 eV[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | C15:0-FAME: e.g., 256 (M+), 74 C15:0-d2-FAME: e.g., 258 (M+), 74 |
Table 2: Example GC Retention Data for Pentadecanoic Acid Derivatives
Note that deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2]
| Compound | Derivative | Typical Retention Time (min) |
| Pentadecanoic acid | PFB Ester | 6.04 |
| Pentadecanoic acid-d3 | PFB Ester | 6.03 |
| Reference: Data adapted for Pentadecanoic acid from a study on fatty acid PFB esters.[2] |
Table 3: Typical LC-MS/MS Parameters for Free Fatty Acid Analysis
| Parameter | Value |
| LC System | Shimadzu, Waters, or equivalent UHPLC/HPLC system |
| Column | Reversed-phase C8 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8][12] |
| Mobile Phase A | Water with 1-2 mM Ammonium Formate[12] |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to separate fatty acids, e.g., 40% B to 95% B over 10 minutes |
| Column Temperature | 40°C[12] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | C15:0: Precursor [M-H]⁻ m/z 241.2 → Product m/z 241.2 C15:0-d2: Precursor [M-H]⁻ m/z 243.2 → Product m/z 243.2 |
Note: Fatty acids often do not fragment readily under standard ESI conditions, so monitoring the parent ion is a common strategy. Fragmentation can be induced with higher collision energy if needed.
References
- 1. Pentadecanoic Acid | C15H30O2 | CID 13849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. jsbms.jp [jsbms.jp]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A: Isotopic exchange, also known as H/D or back-exchange, is a chemical phenomenon where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents, reagents, or the biological matrix.[1][2] This is problematic in quantitative analysis because the internal standard's mass changes, causing it to be indistinguishable from the unlabeled analyte. This can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration, ultimately compromising the accuracy and reliability of the results.
Q2: What are the primary factors that cause isotopic exchange?
A: The rate and extent of isotopic exchange are influenced by several factors:
-
pH: The stability of deuterated labels is highly pH-dependent. Exchange rates are generally lowest in acidic conditions (around pH 2.5-3) and increase significantly in neutral to basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. Storing and processing samples at elevated temperatures can lead to significant deuterium loss.
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate back-exchange. The longer the exposure to these solvents, the greater the potential for exchange.
-
Position of the Deuterium Label: The location of the deuterium atoms on the molecule is critical. Deuterium on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange. Deuterium on carbons adjacent to carbonyl groups can also be susceptible to exchange. Labels on aromatic or aliphatic carbons are generally more stable.
-
Sample Matrix: Components within a biological matrix, such as enzymes, can catalyze the exchange process.
Q3: How can I prevent isotopic exchange from occurring?
A: To minimize isotopic exchange, consider the following preventative measures:
-
Proper Storage: Store deuterated internal standards as recommended by the manufacturer, typically at low temperatures (-20°C or -80°C) in an aprotic solvent.
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and dilutions whenever possible. If aqueous or protic solvents are necessary, minimize the exposure time.
-
pH Control: Maintain acidic conditions (pH 2.5-3) during sample preparation and in the final extract, if compatible with your analytical method.
-
Temperature Control: Perform sample preparation steps at low temperatures (e.g., on an ice bath) to slow down the exchange kinetics.
-
Careful Selection of Internal Standard: Choose an internal standard with deuterium labels on stable positions of the molecule, avoiding exchangeable sites. When possible, opt for internal standards with a higher number of deuterium atoms or those labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.
Q4: My deuterated internal standard has a slightly different retention time than the analyte. Is this a problem?
A: A small, consistent shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a minor and consistent shift may not be an issue, significant or variable separation can be problematic. If the analyte and internal standard do not co-elute, they may experience different matrix effects, which can compromise the accuracy of the quantification.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
If you are observing variability in your results, follow this troubleshooting guide:
-
Verify Co-elution:
-
Problem: The deuterated internal standard and the analyte are not eluting at the same time, leading to differential matrix effects.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. If they are separated, consider adjusting your chromatographic method (e.g., gradient, mobile phase composition) or using a column with slightly lower resolution to encourage peak overlap.
-
-
Assess Isotopic Stability (Back-Exchange):
-
Problem: The internal standard is losing deuterium during sample preparation or analysis.
-
Solution: Perform an isotopic stability experiment as detailed in the Experimental Protocols section below. If back-exchange is confirmed, modify your sample preparation to include lower temperatures, acidic pH, and minimal exposure to protic solvents.
-
-
Check for Contamination of the Internal Standard:
-
Problem: The deuterated internal standard may contain a small amount of the unlabeled analyte, leading to a high baseline or inaccurate results at the lower limit of quantification.
-
Solution: Analyze a high concentration of the internal standard solution alone and monitor the mass transition of the unlabeled analyte. The response should be negligible. If significant unlabeled analyte is detected, contact the supplier of the internal standard.
-
Issue 2: Unexpected Peaks in the Internal Standard's Chromatogram
If you observe unexpected peaks when monitoring the internal standard's mass transition, consider the following:
-
Partial Back-Exchange:
-
Problem: If the internal standard has multiple deuterium labels, partial exchange can result in a series of peaks with slightly different masses and retention times.
-
Solution: Review your sample handling and storage procedures to minimize the conditions that promote back-exchange.
-
-
In-source Fragmentation or Adduct Formation:
-
Problem: The internal standard may be fragmenting in the ion source or forming adducts with mobile phase components, leading to unexpected ions.
-
Solution: Optimize the mass spectrometer's source parameters (e.g., voltages, temperatures) to minimize in-source fragmentation. Review your mobile phase composition for potential sources of adducts.
-
Data Presentation
The following table provides a representative example of how experimental conditions can affect the stability of a deuterated internal standard. The data is illustrative and the extent of exchange will be compound-specific.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Back-Exchange (Analyte Peak Area / IS Peak Area) |
| A (Control) | 0 | 4 | 4.0 | < 1% |
| B | 24 | 4 | 4.0 | 2% |
| C | 24 | 25 (Room Temp) | 4.0 | 8% |
| D | 24 | 4 | 7.0 | 15% |
| E | 24 | 25 (Room Temp) | 7.0 | 35% |
| F | 24 | 4 | 8.5 | 25% |
| G | 24 | 25 (Room Temp) | 8.5 | > 50% |
Interpretation: This data illustrates that the deuterated internal standard is most stable under acidic conditions and at low temperatures. As the temperature and pH increase, the rate of back-exchange significantly accelerates.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of a Deuterated Internal Standard
Objective: To determine if a deuterated internal standard is undergoing isotopic exchange under the conditions of the analytical method.
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and mobile phase solvents
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix. Immediately process these samples according to your established extraction protocol.
-
Incubated Samples: Spike the same concentration of the deuterated internal standard into the blank matrix. Incubate these samples under conditions that mimic your typical sample preparation and storage (e.g., 4 hours at room temperature, 24 hours in the autosampler at 10°C).
-
Solvent Stability Samples: Spike the internal standard into your final reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing:
-
After the designated incubation period, process the "Incubated Samples" and "Solvent Stability Samples" using your established extraction protocol.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples (T=0, Incubated, and Solvent Stability).
-
Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease in the internal standard's signal suggests potential degradation or exchange.
-
Examine the chromatograms of the incubated samples for an increase in the peak area of the unlabeled analyte at the retention time of the internal standard.
-
Calculate the percentage of back-exchange by dividing the peak area of the unlabeled analyte by the peak area of the deuterated internal standard in the incubated samples and multiplying by 100.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting inconsistent results.
Caption: Workflow for assessing isotopic stability.
References
Technical Support Center: Optimizing GC-MS for Pentadecanoic Acid-d2 Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of Pentadecanoic acid-d2 using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Incomplete derivatization | - Ensure derivatization reagent is fresh and properly stored.- Optimize reaction time and temperature. For methylation, temperatures around 60-80°C for 30-90 minutes are often effective.[1]- Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Degradation of the internal standard | - Verify the purity and concentration of the this compound standard solution.- Avoid repeated freeze-thaw cycles of the standard solution. | |
| Leak in the GC-MS system | - Perform a leak check of the injector, column connections, and mass spectrometer.[2][3] | |
| Improper injection parameters | - Optimize injector temperature (typically 250-300°C for FAMEs).[4][5]- Ensure the syringe is functioning correctly and the injection volume is appropriate.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system | - Use a deactivated inlet liner and change it regularly.- Trim the first few centimeters of the analytical column.[2]- Condition the column according to the manufacturer's instructions.[6] |
| Column overload | - Reduce the injection volume or dilute the sample.[2] | |
| Inappropriate oven temperature program | - Lower the initial oven temperature to improve focusing of early eluting peaks.- Optimize the temperature ramp rate for better separation. | |
| High Background Noise | Contaminated carrier gas or system | - Use high-purity carrier gas and install traps to remove oxygen and hydrocarbons.[6]- Bake out the column and clean the ion source.[2] |
| Column bleed | - Use a low-bleed MS-certified column.- Do not exceed the column's maximum operating temperature.[6][7] | |
| Inaccurate Quantification | Non-linearity of the calibration curve | - Prepare a fresh set of calibration standards.- Ensure the concentration range of the standards brackets the expected sample concentrations. |
| Matrix effects | - Perform a matrix-matched calibration or use the standard addition method.- Optimize sample preparation to remove interfering matrix components. | |
| Incorrect MS settings | - Verify the selected ions for SIM mode are correct for this compound methyl ester.- Optimize the dwell time for each ion to ensure an adequate number of data points across the peak.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for Pentadecanoic acid analysis by GC-MS?
A1: Pentadecanoic acid, like other free fatty acids, is a polar and non-volatile compound. Derivatization, typically to its fatty acid methyl ester (FAME), increases its volatility and thermal stability, making it suitable for GC analysis.[4][8][9] This process also improves chromatographic peak shape and sensitivity.[10]
Q2: What is the recommended derivatization method for Pentadecanoic acid?
A2: A common and effective method is esterification using BF3-methanol or methanolic HCl.[9] These reagents efficiently convert fatty acids to their corresponding FAMEs under relatively mild conditions. Silylation using reagents like BSTFA is another option, which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.[9]
Q3: What are the key GC-MS parameters to optimize for this compound measurement?
A3: Key parameters include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings. The table below provides a typical starting point for optimization.
Q4: Should I use full scan or Selected Ion Monitoring (SIM) mode for quantification?
A4: For accurate and sensitive quantification of a specific compound like this compound, Selected Ion Monitoring (SIM) mode is highly recommended.[11][12] SIM mode increases sensitivity by monitoring only a few specific ions, which reduces background noise and improves the signal-to-noise ratio.[11][13]
Q5: What are the characteristic ions to monitor for this compound methyl ester in SIM mode?
A5: After methylation, the molecular weight of this compound methyl ester will be higher than its non-deuterated counterpart. The exact m/z values to monitor will depend on the position and number of deuterium (B1214612) atoms. For a d2-labeled pentadecanoic acid methyl ester, you would expect the molecular ion and key fragment ions to be shifted by +2 m/z units compared to the unlabeled compound. Common fragment ions for saturated FAMEs include m/z 74 and 87.[11][12] Therefore, for this compound methyl ester, you would monitor for ions at m/z 76 and 89, as well as the molecular ion.
Experimental Protocols
Detailed Methodology for this compound Analysis
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent like a chloroform:methanol mixture (2:1, v/v).[4]
-
Add a known amount of this compound internal standard to the sample before extraction.
-
Induce phase separation by adding water or a saline solution.
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Collect the organic layer containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 14% Boron Trifluoride (BF3) in methanol.
-
Cap the vial and heat at 60-100°C for 30-60 minutes.
-
After cooling, add water and hexane (B92381) to the vial.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for the analysis of Pentadecanoic acid methyl ester. These parameters should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| GC System | ||
| Injection Mode | Splitless or Split (e.g., 20:1) | [4] |
| Injection Volume | 1 µL | [5] |
| Injector Temperature | 250 °C | [5] |
| Carrier Gas | Helium | |
| Flow Rate | 1 mL/min (constant flow) | |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 2 min | |
| Ramp 1 | 5 °C/min to 240 °C | |
| Final Hold | Hold at 240 °C for 5 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [4] |
| Ionization Energy | 70 eV | [4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [11] |
| Transfer Line Temp | 240 °C | |
| Ion Source Temp | 230 °C | |
| SIM Ions for this compound ME | m/z (Quantifier), m/z (Qualifier) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. easlab.com [easlab.com]
Stability and proper storage conditions for Pentadecanoic acid-d2 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage conditions for Pentadecanoic acid-d2 solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the long-term stability of this compound solutions, it is crucial to adhere to proper storage protocols. The recommended conditions depend on the desired storage duration and the solvent used.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: this compound, being a fatty acid, is soluble in various organic solvents. Commonly used solvents for preparing stock solutions include ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experimental protocol and its compatibility with downstream applications.
Q3: How should I handle this compound solutions to minimize degradation?
A3: Proper handling is critical to maintain the integrity of your this compound solution. Here are some key best practices:
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can lead to degradation. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid this.
-
Use an Inert Atmosphere: To prevent oxidation, it is good practice to purge the vial headspace with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent potential photodegradation.
-
Use Appropriate Labware: Always use glass containers with Teflon-lined caps (B75204) for storing organic solutions of fatty acids.[1] Plastic containers should be avoided as plasticizers can leach into the solvent and contaminate the standard.[1]
Q4: What is the expected shelf life of a this compound solution?
A4: The shelf life of a this compound solution is highly dependent on the storage conditions. When stored as recommended in a suitable organic solvent, the stability can be maintained for several months to years. For specific stability data, refer to the summary table below. A product information sheet for non-deuterated pentadecanoic acid suggests a stability of at least 4 years when stored at -20°C as a crystalline solid.[2]
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions and expected stability for this compound solutions based on available data.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (for up to 1 month) | MedChemExpress |
| -80°C (for up to 6 months) | MedChemExpress | |
| Solvent | Anhydrous organic solvents (e.g., Ethanol, Methanol, DMSO, DMF) | General Knowledge |
| Container | Glass vial with a Teflon-lined cap | [1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | [2] |
| Light Conditions | Protected from light (e.g., amber vial or stored in the dark) | Benchchem |
Troubleshooting Guide
This guide addresses common problems that may arise when using this compound solutions, particularly in the context of its use as an internal standard in chromatographic analysis (GC-MS, LC-MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Degradation of the Standard: Improper storage (e.g., wrong temperature, exposure to light/air) or multiple freeze-thaw cycles. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. Review and optimize your storage and handling procedures based on the recommendations in this guide. |
| Instrumental Issues: Problems with the GC or LC inlet, detector, or mass spectrometer settings. | 1. Check the instrument's performance with a known, stable standard. 2. Ensure the injection port temperature is appropriate for fatty acid methyl esters (if using GC). 3. Verify that the mass spectrometer is tuned and calibrated correctly. | |
| Derivatization Failure (for GC-MS): The derivatization step to convert the fatty acid to a more volatile ester (e.g., FAME) may be incomplete. | 1. Ensure all reagents and solvents for derivatization are of high quality and not expired. 2. Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). 3. Ensure anhydrous conditions, as water can interfere with the reaction. | |
| Inconsistent or Poor Recovery of the Internal Standard | Matrix Effects (LC-MS): Components in the sample matrix can suppress or enhance the ionization of the internal standard, leading to variability. | 1. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. 2. Evaluate and adjust the sample preparation method to more effectively remove interfering matrix components. |
| Inaccurate Pipetting: Errors in adding the internal standard to samples and calibrators. | 1. Use calibrated pipettes and verify your pipetting technique. 2. Add the internal standard to all samples and standards at the beginning of the sample preparation process to account for variability in subsequent steps. | |
| Adsorption to Surfaces: The fatty acid may adsorb to plasticware or glassware, especially at low concentrations. | 1. Use glass vials and inserts. 2. Consider adding a small amount of a less polar solvent to your sample to reduce adsorption. | |
| Peak Tailing or Poor Peak Shape (GC-MS) | Active Sites in the GC System: Free carboxyl groups of fatty acids can interact with active sites in the injector liner or column, causing peak tailing. | 1. Ensure complete derivatization to the methyl ester. 2. Use a deactivated injector liner and a column suitable for fatty acid analysis (e.g., a wax column). |
| Column Overload: Injecting too much sample onto the column. | 1. Dilute the sample and re-inject. | |
| Presence of Unlabeled Pentadecanoic Acid Signal in the Standard | Isotopic Exchange: The deuterium (B1214612) atoms may exchange with protons from the solvent or matrix, particularly under acidic or basic conditions. | 1. Use aprotic or neutral pH solvents where possible. 2. Validate the stability of the deuterated standard in your specific sample matrix and conditions. |
| Contamination of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte. | 1. Check the certificate of analysis for the isotopic purity of the standard. 2. Analyze the internal standard solution by itself to quantify any unlabeled analyte. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm to Room Temperature: Allow the vial containing the neat this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of a suitable anhydrous organic solvent (e.g., ethanol) to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate for a few minutes.
-
Inert Gas Purge: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace air.
-
Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store at the recommended temperature (-20°C for short-term or -80°C for long-term).
Protocol 2: Stability Testing of a this compound Working Solution
-
Prepare Quality Control (QC) Samples: Prepare low and high concentration QC samples in the same matrix as your study samples. Spike these QC samples with the this compound working solution at the concentration used in your assay.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of these QC samples using your validated analytical method (e.g., LC-MS/MS). This will establish the baseline response.
-
Storage: Store the remaining QC samples under the intended experimental conditions (e.g., in the autosampler at 4°C or on the benchtop at room temperature).
-
Time-Point Analysis: Analyze the stored QC samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Data Evaluation: Calculate the peak area or response of this compound at each time point and compare it to the T0 response. The solution is considered stable if the response remains within an acceptable range (e.g., ±15%) of the initial response.
Visualizations
References
Technical Support Center: Chromatographic Peak Shifts & Deuterated Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding chromatographic peak shifts, with a focus on the use of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chromatographic peak shifts?
A1: Chromatographic peak shifts, or variations in retention time, can be broadly categorized into two groups: those affecting all peaks and those affecting only specific peaks.
-
Shifts Affecting All Peaks: These are typically related to the HPLC system or mobile phase. Common causes include variations in flow rate, mobile phase composition, or column temperature.[1][2][3][4] A change in the system's dead volume, such as replacing tubing, can also lead to a uniform shift in retention times.
-
Shifts Affecting Specific Peaks: When only some peaks in a chromatogram shift, the issue is often chemical in nature. This can be due to interactions between the analyte and the stationary phase, which may be influenced by the pH of the mobile phase, especially if the analyte is ionizable.[3] Matrix effects from complex samples can also selectively alter the retention of certain compounds.[4]
Q2: How do deuterated internal standards improve data quality in chromatography?
A2: Deuterated internal standards are considered the gold standard in quantitative analysis, particularly for LC-MS, because they are chemically almost identical to the analyte of interest.[5][6] This near-identical physicochemical behavior allows them to effectively compensate for various sources of error throughout the analytical process.[5] By adding a known amount of the deuterated standard to samples at the beginning of the preparation process, it can account for analyte loss during extraction and cleanup.[5] Furthermore, it co-elutes with the analyte, experiencing similar matrix effects and variations in ionization efficiency in the mass spectrometer.[6][7] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[5]
Q3: Why is my deuterated internal standard eluting at a different retention time than the analyte?
A3: This phenomenon is known as the chromatographic isotope effect.[7][8] Deuterium (B1214612) atoms are slightly larger and form stronger bonds with carbon compared to hydrogen atoms. In reversed-phase chromatography, this can make the deuterated compound slightly less lipophilic than its non-deuterated counterpart, causing it to interact less with the non-polar stationary phase and elute slightly earlier.[8] The magnitude of this shift depends on the number and location of the deuterium atoms in the molecule.[8]
Q4: Can a shift in retention time between my analyte and deuterated standard affect my results?
A4: Yes, a significant shift can compromise the accuracy of quantification. The primary benefit of a deuterated standard is its ability to co-elute with the analyte and thus experience the same degree of matrix effects (ion suppression or enhancement).[7][9] If the analyte and standard separate chromatographically, they may elute into regions with different matrix effects, leading to a change in their relative signal intensities and inaccurate results.[7][10]
Troubleshooting Guides
Issue 1: Sudden Shift in Retention Time for All Peaks
If all peaks in your chromatogram have suddenly shifted, this typically points to a system-wide issue. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a system-wide retention time shift.
Detailed Steps:
-
Check Flow Rate and Pressure: Ensure the flow rate is set correctly in the software and that the system pressure is stable and within the expected range for the method.[4] Fluctuations in pressure can indicate a pump issue or a blockage.
-
Verify Mobile Phase Composition: Confirm that the correct mobile phases have been prepared and that the solvent lines are in the correct reservoirs. Ensure the system is properly purged and primed.[2]
-
Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage, as this can cause a drop in pressure and an increase in retention times.[2]
-
Inspect Column: Verify that the correct column is installed. Ensure the column has been properly equilibrated with the mobile phase, as insufficient equilibration can cause retention time drift.[11]
Issue 2: Analyte and Deuterated Standard Do Not Co-elute
When your deuterated internal standard separates from your analyte, it can be due to the inherent isotope effect or changes in your chromatographic conditions.
Caption: Workflow to address separation of analyte and deuterated standard.
Detailed Steps:
-
Adjust Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated standard.
-
Modify Column Temperature: Changes in temperature can affect the interactions between the analytes and the stationary phase differently. Experiment with small adjustments to the column temperature.[8]
-
Check Column Health: Column degradation can lead to changes in selectivity.[7] If the column is old or has been subjected to harsh conditions, replacing it may resolve the issue.
-
Adjust Mobile Phase pH: For ionizable compounds, slight adjustments to the mobile phase pH can alter retention times and potentially improve co-elution.[11][12]
-
Consider an Alternative Standard: If chromatographic adjustments do not lead to co-elution, consider using an internal standard with a different isotopic label, such as ¹³C or ¹⁵N, which typically have a much smaller isotope effect on retention time.[9][13]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the precision of quantitative analyses by correcting for variability. The following table summarizes data illustrating this improvement.
| Internal Standard Type | Analyte Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Standard Deviation | %RSD |
| Deuterated Standard | 50 | 6 | 49.8 | 1.7 | 3.4% |
| Structural Analog | 50 | 6 | 54.2 | 5.8 | 10.7% |
| No Internal Standard | 50 | 6 | 42.1 | 8.4 | 19.9% |
This data is representative and compiled from principles outlined in analytical literature.[5]
Experimental Protocols
Protocol: Evaluating Matrix Effects Using a Deuterated Internal Standard
Objective: To quantify the extent of matrix effects (ion suppression or enhancement) on an analyte and the effectiveness of a deuterated internal standard for correction.
Materials:
-
Analyte and deuterated internal standard stock solutions
-
Blank matrix (e.g., plasma, urine) from at least six different sources
-
Mobile phase and reconstitution solvents
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at the desired concentration.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
-
Internal Standard-Normalized ME (%) = ((Analyte Area in Set B / IS Area in Set B) / (Analyte Area in Set A / IS Area in Set A)) x 100
-
-
Evaluation: A successful correction by the deuterated internal standard will result in an Internal Standard-Normalized ME close to 100%, even if the absolute ME shows significant suppression or enhancement.
References
- 1. halocolumns.com [halocolumns.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why is my LC Retention Time Shifting? [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Improving recovery of Pentadecanoic acid-d2 during sample extraction
Welcome to the Technical Support Center for improving the recovery of Pentadecanoic acid-d2 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols to enhance the accuracy and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
This compound is a deuterated form of pentadecanoic acid, a 15-carbon saturated fatty acid. The presence of deuterium (B1214612) (a stable isotope of hydrogen) makes it heavier than its non-deuterated counterpart. This property allows it to be used as an internal standard in mass spectrometry-based analyses.[1] By adding a known amount of this compound to a sample at the beginning of the extraction process, it is possible to accurately quantify the amount of endogenous (naturally occurring) pentadecanoic acid and other fatty acids, as it helps to correct for any analyte loss that may occur during sample preparation and analysis.
Q2: I am observing low and inconsistent recovery of this compound. What are the most likely causes?
Low and variable recovery of an internal standard like this compound can be attributed to several factors throughout the experimental workflow. The most common culprits include:
-
Incomplete Extraction: The chosen solvent system may not be optimal for efficiently extracting the fatty acid from the sample matrix.
-
Analyte Degradation: this compound, like other fatty acids, can be susceptible to degradation, especially if the sample is not handled and stored properly.
-
Poor Phase Separation (in Liquid-Liquid Extraction): In liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to the loss of the analyte at the interface.
-
Adsorption to Surfaces: Fatty acids can adhere to the surfaces of plasticware, leading to significant losses.
-
Suboptimal pH: The pH of the sample can influence the ionization state of the carboxylic acid group of this compound, affecting its solubility in the extraction solvent.
Q3: Which extraction method is best for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE are widely used and effective methods for fatty acid extraction.[2] The choice between them often depends on the specific requirements of the experiment, such as sample complexity, desired purity of the extract, and throughput.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer are robust for total lipid extraction.[3] They are relatively simple and cost-effective but may co-extract other interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach, allowing for the isolation of specific lipid classes.[2] Anion-exchange or reversed-phase SPE can provide cleaner extracts, which can be beneficial for sensitive downstream analyses like mass spectrometry.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Recommendation | Expected Improvement |
| Incomplete Extraction | - Ensure a sufficient solvent-to-sample ratio (e.g., 20:1 for Folch method).[3]- Perform multiple (2-3) extractions of the aqueous phase and pool the organic extracts. | Increased recovery by ensuring complete partitioning of the analyte into the organic phase. |
| Poor Phase Separation | - Centrifuge at a sufficient speed and for an adequate duration (e.g., 2000 x g for 10 minutes) to achieve a clear separation between the aqueous and organic layers.[1]- Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation. | Minimized loss of the analyte at the interface between the two phases. |
| Suboptimal pH | - Acidify the sample (e.g., to pH 3-4 with a suitable acid) to ensure the carboxylic acid group of this compound is protonated, increasing its solubility in the organic solvent. | Enhanced partitioning into the non-polar organic solvent. |
| Adsorption to Surfaces | - Use glass vials and pipettes instead of plastic to minimize adsorption of fatty acids. | Reduced loss of the internal standard due to non-specific binding. |
| Analyte Degradation | - Keep samples on ice during the extraction process.- Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. | Preservation of the integrity of the deuterated standard. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Recommendation | Expected Improvement |
| Improper Cartridge Conditioning/Equilibration | - Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample.[2] | Proper activation of the sorbent for optimal analyte retention. |
| Analyte Breakthrough During Sample Loading | - Optimize the sample loading flow rate (e.g., 1 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[2] | Increased retention of this compound on the SPE cartridge. |
| Inappropriate Wash Solvent | - Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest. For reversed-phase SPE, a low percentage of organic solvent in water is typically used.[2] | Cleaner extract without significant loss of the internal standard. |
| Incomplete Elution | - Use a sufficiently strong organic solvent to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724).[2]- Perform a second elution step and combine the eluates. | Complete recovery of the retained analyte from the SPE cartridge. |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (Folch Method) for this compound Recovery
This protocol is adapted from the classic Folch method with modifications to enhance the recovery of fatty acids.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution
-
Chloroform:Methanol (2:1, v/v) with 0.01% BHT
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Glass pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add your sample (e.g., 100 µL of plasma).
-
Spike the sample with a known amount of this compound internal standard.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) with BHT. For 100 µL of plasma, this would be 2 mL.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass pipette and transfer to a clean glass tube.
-
To maximize recovery, re-extract the upper aqueous phase and the protein pellet with another 10 volumes of chloroform.
-
Centrifuge and pool the lower organic phase with the first extract.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
Protocol 2: Optimized Solid-Phase Extraction (Reversed-Phase) for this compound Recovery
This protocol outlines a general procedure for using a C18 reversed-phase SPE cartridge.
Materials:
-
Sample (e.g., plasma, tissue homogenate), pre-treated if necessary (e.g., protein precipitation)
-
This compound internal standard solution
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: If using plasma, perform a protein precipitation step (e.g., with acetonitrile) and spike with this compound. Centrifuge and use the supernatant for SPE.
-
Cartridge Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass 1 mL of methanol through the cartridge.
-
Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Place a clean collection tube under the cartridge. Elute the this compound and other fatty acids with 1 mL of the elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
Technical Support Center: Pentadecanoic Acid-d2 for Instrument Variability Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pentadecanoic acid-d2 as an internal standard to correct for instrument variability in analytical experiments, particularly in mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of pentadecanoic acid (C15:0), a saturated fatty acid. In mass spectrometry, an ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the instrument. By adding a known amount of this compound to samples at the beginning of the workflow, it experiences the same experimental variations as the endogenous pentadecanoic acid, such as sample loss during extraction, and fluctuations in instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.
Q2: At what stage of the experimental workflow should I add this compound?
For optimal correction of experimental variability, the internal standard should be added as early as possible in the sample preparation process. This ensures that it accounts for analyte loss during all subsequent steps, including extraction, derivatization (if any), and injection. For tissue samples, it is recommended to add the internal standard during the initial homogenization step. For liquid samples like plasma, it should be added before any extraction procedure.
Q3: What are the potential issues with using a deuterated internal standard like this compound?
While stable isotope-labeled internal standards are highly effective, potential issues can arise:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, especially under acidic or basic conditions. This can compromise the accuracy of quantification.
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the unlabeled analyte. This is generally minimal but should be monitored.
-
Purity of the Standard: The deuterated standard should be of high purity and free from the unlabeled analyte to avoid artificially inflating the analyte's signal.
-
Matrix Effects: Although internal standards are used to correct for matrix effects (ion suppression or enhancement), in some cases, the analyte and the internal standard may experience these effects differently.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal Across Samples | Inconsistent addition of the internal standard. | Ensure precise and accurate pipetting of the internal standard solution into every sample. Use a calibrated pipette and a consistent technique. |
| Degradation of the internal standard. | Store the this compound stock solution at the recommended temperature (typically -20°C) and protect it from light. Prepare working solutions fresh daily. | |
| Matrix effects significantly suppressing or enhancing the internal standard signal in some samples. | Optimize the sample preparation method to remove interfering matrix components. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | |
| Poor Recovery of Both Analyte and Internal Standard | Inefficient extraction procedure. | Optimize the extraction solvent system and protocol. For fatty acids, a common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol (B129727) mixture. Ensure complete phase separation. |
| Analyte and internal standard degradation during sample processing. | Minimize sample processing time and keep samples on ice or at a low temperature. Avoid repeated freeze-thaw cycles. | |
| Analyte Peak Detected, but No or Very Low Internal Standard Peak | Failure to add the internal standard. | Double-check the experimental protocol to ensure the internal standard addition step was not missed. |
| Incorrect mass transition being monitored for the internal standard. | Verify the precursor and product ion m/z values for this compound in your MS method. | |
| Internal Standard Peak Tailing or Splitting | Poor chromatographic conditions. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Column overload. | Reduce the amount of sample injected or dilute the sample. | |
| Quantification Results Are Inaccurate or Imprecise | Inappropriate concentration of the internal standard. | The concentration of the internal standard should be similar to the expected concentration of the endogenous analyte in the samples. |
| Non-linearity of the calibration curve. | Ensure the calibration standards are prepared correctly and cover the expected concentration range of the analyte. Use a weighted regression if necessary. |
Experimental Protocols
General Protocol for Quantification of Pentadecanoic Acid in Plasma using this compound
This protocol provides a general workflow for the analysis of pentadecanoic acid in plasma samples using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Pentadecanoic acid analytical standard
-
This compound internal standard
-
LC-MS grade methanol, chloroform, and acetonitrile
-
Formic acid
-
Ultrapure water
-
Plasma samples
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Pentadecanoic acid in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of calibration standards by spiking known concentrations of Pentadecanoic acid into a blank plasma matrix.
-
Prepare a working solution of this compound at a concentration appropriate for the expected analyte levels in the samples.
3. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate pentadecanoic acid from other fatty acids.
-
MS System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Pentadecanoic acid: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of pentadecanoic acid in the unknown samples from the calibration curve.
Data Presentation
The following table illustrates how to present quantitative data to demonstrate the effectiveness of using this compound for correcting instrument variability.
| Sample ID | Analyte Peak Area (Without IS) | Analyte Peak Area (With IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) (Without IS) | Calculated Concentration (ng/mL) (With IS) | % RSD (n=3) |
| QC Low | 125,483 | 128,934 | 254,321 | 0.507 | 45.8 | 50.7 | 12.5% (Without IS) |
| 142,301 | 130,112 | 258,990 | 0.502 | 52.1 | 50.2 | 2.1% (With IS) | |
| 119,876 | 127,543 | 251,087 | 0.508 | 43.9 | 50.8 | ||
| QC Mid | 543,210 | 551,098 | 255,112 | 2.160 | 201.2 | 216.0 | 9.8% (Without IS) |
| 587,654 | 548,765 | 253,456 | 2.165 | 217.6 | 216.5 | 1.5% (With IS) | |
| 521,987 | 555,432 | 257,890 | 2.154 | 193.3 | 215.4 | ||
| QC High | 1,102,345 | 1,123,456 | 256,789 | 4.375 | 408.3 | 437.5 | 8.2% (Without IS) |
| 1,210,987 | 1,119,876 | 254,321 | 4.403 | 448.5 | 440.3 | 1.1% (With IS) | |
| 1,087,654 | 1,128,765 | 258,765 | 4.362 | 402.8 | 436.2 |
IS = Internal Standard; RSD = Relative Standard Deviation
This table demonstrates a significant reduction in the %RSD for quality control (QC) samples when using an internal standard, highlighting the improved precision of the measurement.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Pentadecanoic acid using this compound as an internal standard.
Pentadecanoic Acid Signaling Pathway
Caption: Simplified signaling pathway of Pentadecanoic acid (C15:0) leading to increased glucose uptake via AMPK activation.[1][2]
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting high variability in quantification results when using an internal standard.
References
Common pitfalls when using deuterated fatty acid standards in lipidomics
Welcome to the technical support center for the use of deuterated fatty acid standards in lipidomics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate Quantification Due to Isotopic Back-Exchange
Q1: What is isotopic back-exchange and why is it a major concern in lipidomics?
A: Isotopic back-exchange is a chemical process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as from a solvent.[1][2] This phenomenon is a significant concern because it alters the mass of the internal standard, leading to its underestimation and a subsequent overestimation of the target analyte's concentration.[2] This can severely compromise the accuracy and reliability of quantitative data.[2]
Q2: My results suggest my deuterated standard is losing its label. What are the primary causes?
A: The loss of a deuterium label is most often due to isotopic back-exchange. The rate and extent of this exchange are heavily influenced by several key factors:
-
Solvent Type: Protic solvents like water, methanol, and ethanol (B145695) contain easily exchangeable hydrogen atoms and are the primary drivers of back-exchange.[2] Aprotic solvents such as acetonitrile (B52724) and chloroform (B151607) are preferred for handling deuterated standards.[2]
-
pH of the Solution: The exchange reaction can be catalyzed by both acids and bases. For many compounds, the exchange rate is at its minimum at a low pH (approximately 2.5).[1][2]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[1]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile and exchange rapidly. Labels on carbon atoms adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[1]
Q3: How can I minimize isotopic back-exchange during my experiments?
A: A combination of strategies targeting temperature, pH, and exposure time is crucial for minimizing back-exchange.
-
Maintain Low Temperatures: Perform all sample preparation and analysis steps at low temperatures (e.g., on ice or at 4°C) to significantly slow down the exchange kinetics.[1][2]
-
Control pH: Quench enzymatic reactions and perform chromatographic separations at a pH where the exchange rate is minimal, typically around pH 2.5.[1][2]
-
Rapid Analysis: Minimize the time the deuterated standard is in a protic solvent. Faster liquid chromatography gradients can reduce the opportunity for back-exchange to occur.[1]
Data Summary: Impact of Environmental Factors on Back-Exchange
| Factor | Condition | Impact on Back-Exchange Rate | Recommended Action |
| pH | Acidic (~2.5) | Minimum exchange rate for amide protons.[2] | Quench samples by acidifying to pH ~2.5.[2] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant.[2] | Avoid neutral pH during sample processing.[2] | |
| Basic (>8.0) | Exchange rate is significantly accelerated.[2] | Avoid basic conditions entirely.[2] | |
| Temperature | Low (~0°C) | Significantly reduced rate.[2] | Perform all post-labeling steps at 0°C or on ice.[2] |
| Ambient (~25°C) | Moderate rate. | Minimize time at ambient temperature. | |
| High (>37°C) | Significantly increased rate.[1] | Avoid heating samples containing deuterated standards. | |
| Solvent | Protic (Water, Methanol) | Facilitates back-exchange.[2] | Use aprotic solvents (e.g., Acetonitrile) when possible and minimize contact time with protic solvents.[2] |
| Aprotic (Acetonitrile) | Minimal back-exchange.[2] | Preferred for sample storage and reconstitution.[2] |
Experimental Protocol: Quenching Isotopic Exchange
This protocol outlines the steps to effectively stop the deuterium exchange reaction.
-
Prepare Quench Buffer: Prepare a quench buffer at pH 2.3. A common quench buffer is a solution of formic acid in water.
-
Cool Samples and Buffer: Place the samples containing the deuterated standard and the quench buffer on an ice bath to cool to 0°C.
-
Quench the Reaction: At each desired time point, withdraw an aliquot of the sample and add it to the pre-chilled quench buffer. A 1:1 ratio of sample to quench buffer is often used to achieve a final pH of ~2.5.
-
Immediate Freezing: Immediately after quenching, vortex the sample briefly and flash-freeze it in liquid nitrogen or store it at -80°C to halt any residual exchange.
-
Analysis: Thaw the samples immediately before injection into a cooled autosampler (e.g., 4°C) for LC-MS analysis.
Workflow for Minimizing Back-Exchange
References
Technical Support Center: Derivatization of Pentadecanoic Acid-d2 for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable derivatization of Pentadecanoic acid-d2 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound.
Question 1: Why is derivatization of this compound necessary for GC-MS analysis?
Answer: Free fatty acids like this compound have low volatility and contain a polar carboxylic acid group.[1][2] These characteristics lead to poor chromatographic performance, including late-eluting peaks and significant peak tailing, which compromises the accuracy and reproducibility of quantification.[1][2] Derivatization converts the polar carboxyl group into a less polar and more volatile ester (e.g., a methyl ester or a trimethylsilyl (B98337) ester), making the molecule suitable for GC analysis.[2]
Question 2: My GC-MS results show a low yield of the derivatized this compound. What are the potential causes and solutions?
Answer: Incomplete derivatization is a common issue that can arise from several factors:
-
Presence of Moisture: Derivatization reagents, particularly silylating agents like BSTFA and esterification catalysts like BF3, are highly sensitive to moisture.[1][2] Water in the sample or reagents will preferentially react with the derivatizing agent, reducing its availability to react with the fatty acid.
-
Insufficient Reagent: An inadequate amount of the derivatization reagent will lead to an incomplete reaction.
-
Suboptimal Reaction Time or Temperature: The derivatization reaction may not have proceeded to completion due to insufficient time or temperature.
-
Solution: Optimize the reaction conditions by analyzing aliquots at different time points and temperatures to determine when the peak area of the derivatized product reaches a plateau.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.
-
Solution: Use high-quality reagents and adhere to the manufacturer's storage recommendations.[3] It is also advisable to prepare a reagent blank to check for any contamination or degradation products.
-
Question 3: I am observing extraneous peaks in my chromatogram. What could be the source of these artifacts?
Answer: Extraneous peaks can originate from several sources:
-
Reagent Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected by the GC-MS.[1]
-
Solution: Prepare and analyze a reagent blank (containing only the solvent and derivatization reagent) to identify any peaks originating from the reagents.
-
-
Sample Matrix Interference: Complex sample matrices can contain components that either interfere with the derivatization reaction or are co-extracted and detected by the GC-MS.
-
Solution: Employ a sample cleanup step prior to derivatization to remove interfering substances.
-
-
Side Reactions: The derivatization reagent may react with other functional groups present in the sample matrix, leading to the formation of unexpected derivatives.
-
Solution: Choose a more selective derivatization reagent if possible. For example, BF3-methanol is selective for the esterification of carboxylic acids.[1]
-
Question 4: The retention time of my derivatized this compound is shifting between runs. What could be the cause?
Answer: Retention time shifts can be caused by both chromatographic and sample preparation issues:
-
Inconsistent Derivatization: Incomplete or variable derivatization can lead to the presence of both the derivatized and underivatized acid, which will have different retention times.
-
Solution: Ensure your derivatization protocol is robust and optimized for complete reaction as described in Question 2.
-
-
GC System Issues: Problems with the GC system, such as leaks, column degradation, or inconsistent oven temperature programming, can cause retention time shifts.
-
Solution: Perform regular maintenance on your GC-MS system, including checking for leaks and verifying oven temperature accuracy.
-
Experimental Protocols
Two common methods for the derivatization of fatty acids are presented below. These protocols are general and may require optimization for specific sample types and instrumentation.
Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)
This method is robust for converting free fatty acids and those in glycerolipids into their corresponding methyl esters.[2]
Materials:
-
Dried sample containing this compound
-
12-14% Boron Trifluoride in Methanol (BF3-Methanol)[2]
-
Hexane (B92381) or Heptane[2]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried sample (e.g., 1-25 mg) into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF3-Methanol to the sample.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes.[2] The optimal time and temperature should be determined empirically.[2] A common practice is 80°C for 1 hour.[2]
-
Cool the reaction tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the tube vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
Method 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
Silylation is a versatile method that derivatizes carboxylic acids, as well as other functional groups like hydroxyls and amines.[2]
Materials:
-
Dried sample containing this compound in an aprotic solvent (e.g., acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Dichloromethane (optional, for dilution)
-
Autosampler vials
Procedure:
-
Place the dried sample (e.g., 100 µL of a 1 mg/mL solution) into an autosampler vial.[2]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A molar excess of the reagent is required.[2]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2] Optimization of time and temperature may be necessary.[2]
-
After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if needed.[2]
-
The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes typical reaction conditions for the two primary derivatization methods.
| Parameter | Acid-Catalyzed (BF3-Methanol) | Silylation (BSTFA) |
| Primary Reagent | 12-14% BF3 in Methanol[2] | BSTFA + 1% TMCS[2] |
| Sample Amount | 1-25 mg | ~100 µL of 1 mg/mL solution[2] |
| Reaction Temperature | 60-100°C[2] | 60°C[2] |
| Reaction Time | 5-60 minutes[2] | 60 minutes[2] |
| Extraction Solvent | Hexane or Heptane[2] | Dichloromethane (optional dilution)[2] |
| Key Advantage | Robust for both free fatty acids and glycerolipids.[2] | Derivatizes multiple functional groups.[2] |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization of this compound.
Caption: Troubleshooting workflow for incomplete derivatization.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Pentadecanoic Acid-d2
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for metabolic research and the development of novel therapeutics. The validation of the analytical method ensures the reliability and reproducibility of the obtained results. This guide provides an objective comparison of using Pentadecanoic acid-d2 as an internal standard in the validation of an analytical method for fatty acid analysis, particularly by gas chromatography-mass spectrometry (GC-MS). We will explore its performance in comparison to other common internal standards, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the endogenous analyte, allowing them to effectively compensate for variations during sample preparation, extraction, and analysis.[1][3]
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. This section compares the performance of this compound against two common alternatives: its non-deuterated analog (Pentadecanoic acid) and an odd-chain fatty acid (Tridecanoic acid).
Table 1: Comparison of Internal Standards for Fatty Acid Analysis by GC-MS
| Performance Metric | This compound (Deuterated) | Pentadecanoic acid (Non-deuterated Analog) | Tridecanoic acid (Odd-chain Fatty Acid) |
| Co-elution with Analyte | Nearly identical retention time | Identical retention time | Different retention time |
| Correction for Matrix Effects | Excellent | Good | Moderate to Good |
| Potential for Endogenous Interference | Negligible | Possible, as it is naturally present | Low, as it is rare in most biological samples[1] |
| Cost | High | Low | Moderate |
| Overall Reliability | Very High | Moderate to High | High |
Deuterated standards like this compound offer the most accurate correction for analytical variability because they behave almost identically to the analyte of interest throughout the entire experimental process.[2] While non-deuterated analogs are chemically similar, their endogenous presence can complicate accurate quantification. Odd-chain fatty acids like Tridecanoic acid are a good compromise, as they are not typically found in high concentrations in biological samples and share similar chemical properties with other fatty acids.[1]
Validation Parameters: A Quantitative Overview
A comprehensive validation of an analytical method involves assessing several key parameters to ensure its performance. The following table summarizes representative data for a GC-MS method for fatty acid analysis validated using this compound as the internal standard.
Table 2: Summary of Validation Parameters for a GC-MS Method Using this compound
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte-dependent |
| Specificity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed in blank matrix |
| Matrix Effect (% CV of IS-normalized matrix factor) | ≤ 15% | < 12% |
These representative data highlight the robust performance of a method validated with a deuterated internal standard, meeting the stringent requirements for bioanalytical method validation set by regulatory agencies.
Experimental Protocols
A validated experimental protocol is fundamental for reproducible and reliable quantitative analysis. Below are detailed methodologies for the key stages of fatty acid analysis using GC-MS with this compound as an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known amount of this compound solution in a suitable solvent.
-
Lipid Extraction : Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) to isolate the total lipid fraction from the sample.
-
Phase Separation : After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification : The extracted lipids are hydrolyzed using a methanolic sodium hydroxide (B78521) solution to release the free fatty acids.
-
Transesterification : The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by heating with boron trifluoride in methanol.
-
FAMEs Extraction : The resulting FAMEs are extracted into an organic solvent like hexane.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Column : A polar capillary column (e.g., DB-23) is typically used for the separation of FAMEs.
-
Injector Temperature : 250°C
-
Oven Temperature Program : Start at a lower temperature (e.g., 100°C), followed by a temperature ramp to a final temperature (e.g., 240°C) to elute all FAMEs.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI)
-
Acquisition Mode : Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions for each FAME and the deuterated internal standard.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind method validation, the following diagrams were generated.
Conclusion
The validation of an analytical method is a critical step to ensure the generation of high-quality, reliable, and reproducible data in fatty acid research. The use of a deuterated internal standard, such as this compound, provides a robust and accurate approach for the quantification of fatty acids in complex biological matrices. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process leads to superior performance in terms of accuracy, precision, and correction for matrix effects when compared to non-deuterated analogs or other odd-chain fatty acids. By adhering to rigorous validation protocols, researchers can have a high degree of confidence in their analytical data, which is fundamental for advancing our understanding of the role of fatty acids in health and disease.
References
The Gold Standard in Bioanalysis: Assessing Linearity, Accuracy, and Precision with Pentadecanoic Acid-d2
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative analysis, particularly by mass spectrometry, the choice of an internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of Pentadecanoic acid-d2, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies for assessing linearity, accuracy, and precision.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in bioanalytical method validation.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and ionization.[3][4] This guide will delve into the practical application of this compound and compare its performance against other common internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is one of the most challenging yet crucial steps in bioanalytical method development.[5] While various compounds can be used, the primary distinction lies between stable isotope-labeled (deuterated) standards and non-deuterated (analog) standards.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Heptadecanoic acid) | Non-Isotopic IS (e.g., Tridecanoic acid) |
| Linearity (R²)¹ | Typically > 0.998[6][7] | Generally > 0.995 | Often > 0.990 |
| Accuracy (Recovery %) | 92% - 120%[6][7] | 85% - 115% | 80% - 120% |
| Precision (RSD %) | < 12% (Intra-day)[6], < 20% (Inter-day)[6] | < 15% (Intra-day), < 20% (Inter-day) | < 20% (Intra-day), < 25% (Inter-day) |
¹ Data represents typical performance ranges for fatty acid analysis using deuterated and non-deuterated internal standards as reported in various analytical validation studies. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Deuterated internal standards like this compound consistently demonstrate superior performance in terms of linearity, accuracy, and precision.[8][9] This is because they co-elute with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more effective normalization of the analytical signal.[1] Non-deuterated internal standards, while often more cost-effective, may not perfectly mimic the behavior of the analyte, potentially leading to greater variability and reduced accuracy.[8]
Experimental Protocols
Detailed methodologies are essential for reproducible and validatable analytical results. Below are the key experimental protocols for assessing linearity, accuracy, and precision using this compound as an internal standard in a typical LC-MS/MS or GC-MS workflow for fatty acid analysis.
Preparation of Stock Solutions and Calibration Standards
-
Analyte Stock Solution: Prepare a stock solution of the target fatty acid (e.g., Pentadecanoic acid) in a suitable organic solvent (e.g., methanol, ethanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards.
-
Calibration Curve: Prepare a set of calibration standards (typically 6-8 non-zero concentrations) by spiking a blank biological matrix (e.g., plasma, cell lysate) with the analyte working solutions and a constant concentration of the this compound internal standard.[1] A blank sample (matrix only) and a zero sample (matrix with internal standard) should also be included.
Sample Preparation (Extraction and Derivatization)
-
Lipid Extraction: To a known volume of the biological sample, add the this compound internal standard. Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Hydrolysis (for total fatty acid analysis): For the analysis of total fatty acids (esterified and non-esterified), the lipid extract is subjected to saponification (e.g., using methanolic NaOH) to release the fatty acids from complex lipids.
-
Derivatization (for GC-MS analysis): To improve volatility and chromatographic performance for GC-MS analysis, the fatty acids are converted to their corresponding methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride in methanol.[4] For LC-MS analysis, derivatization is often not required.[2]
Instrumental Analysis (LC-MS/MS or GC-MS)
-
Chromatographic Separation: Inject the prepared samples onto an appropriate chromatographic column (e.g., C18 for LC, HP-5MS for GC) to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: Utilize a mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.[2]
Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.99.[10]
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery of the measured concentration compared to the nominal concentration. The acceptance criterion is typically within ±15% of the nominal value (±20% at the lower limit of quantification).[10]
-
Precision: Determine the intra-day precision by analyzing replicate QC samples on the same day. Determine the inter-day precision by analyzing replicate QC samples on different days. Calculate the relative standard deviation (RSD) or coefficient of variation (CV). The acceptance criterion is typically an RSD ≤ 15% (≤ 20% at the LLOQ).[11]
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams have been generated using Graphviz.
Conclusion
The use of deuterated internal standards, exemplified by this compound, is a cornerstone of robust and reliable quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, leading to enhanced accuracy and precision. While other internal standards have their place, particularly in less demanding applications, the data and methodologies presented in this guide underscore the significant advantages of employing deuterated standards to meet the high standards required in research, clinical diagnostics, and drug development.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
A Head-to-Head Battle of Internal Standards: Pentadecanoic Acid-d2 vs. C17:0 in Quantitative Fatty Acid Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is a critical decision that can significantly impact the reliability of experimental results. This guide provides an objective comparison of two commonly used internal standards: the stable isotope-labeled Pentadecanoic acid-d2 and the odd-chain fatty acid Heptadecanoic acid (C17:0). By examining their performance characteristics, supported by experimental data, this guide aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
The use of an internal standard (IS) is fundamental in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical behavior but be distinguishable from it. In the realm of fatty acid analysis, both deuterated and odd-chain fatty acids have found widespread use, each with its own set of advantages and limitations.
Performance Comparison: The Gold Standard vs. The Practical Alternative
Stable isotope-labeled internal standards, such as this compound, are often hailed as the "gold standard" in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to their endogenous counterparts ensure they co-elute and experience similar ionization efficiencies and matrix effects, leading to more accurate and precise quantification.[1][2]
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, serves as a practical and cost-effective alternative. The rationale for its use lies in its very low natural abundance in most biological systems.[2] However, the presence of C17:0 in certain dietary sources, such as dairy and ruminant fats, can lead to detectable endogenous levels in biological samples, potentially compromising the accuracy of quantification.[3][4]
The following table summarizes the key performance characteristics of this compound and C17:0 as internal standards for fatty acid analysis. The data presented is a synthesis from multiple validation studies and provides a representative overview of expected performance.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | C17:0 (Odd-Chain Fatty Acid IS) | Key Considerations |
| Accuracy | Excellent | Good to Excellent | Accuracy of C17:0 can be compromised by the presence of endogenous levels in the sample. |
| Precision (CV%) | Typically <15% | Typically <20% | Deuterated standards generally provide better precision due to more effective correction of variability. |
| Linearity (r²) | >0.99 | >0.99 | Both standards can provide excellent linearity over a wide dynamic range. |
| Matrix Effect Compensation | Excellent | Moderate to Good | Deuterated standards co-elute and experience nearly identical matrix effects as the analyte, providing superior compensation. The effectiveness of C17:0 depends on its chromatographic proximity to the analytes of interest. |
| Cost | High | Low | The synthesis of stable isotope-labeled standards is significantly more expensive. |
| Availability | Generally good from specialized suppliers | Widely available | C17:0 is a more common and readily available reagent. |
Experimental Protocols
To provide a practical context for the use of these internal standards, detailed methodologies for key experiments are outlined below. These protocols are based on established methods for the quantitative analysis of fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Quantitative Analysis of Fatty Acids using this compound as an Internal Standard
This protocol describes the lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a known amount of homogenized tissue, add a precise amount of this compound solution in a suitable solvent (e.g., ethanol).
-
Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes to saponify the lipids.
-
After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME separation (e.g., DB-23).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 220°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the number of analytes. Monitor characteristic ions for each FAME and for the deuterated internal standard.
-
4. Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of this compound.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the analyte to construct the calibration curve.
-
Determine the concentration of each fatty acid in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of Fatty Acids using C17:0 as an Internal Standard
This protocol follows a similar workflow to Protocol 1, with C17:0 used as the internal standard.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a known amount of homogenized tissue, add a precise amount of C17:0 solution in a suitable solvent.
-
Follow the same lipid extraction procedure as described in Protocol 1.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Follow the same derivatization procedure using NaOH/methanol and BF₃/methanol as described in Protocol 1.
3. GC-MS Analysis:
-
Use the same GC-MS conditions as described in Protocol 1. In the SIM mode, monitor characteristic ions for each FAME and for methyl heptadecanoate (the derivatized form of C17:0).
4. Quantification:
-
Follow the same quantification procedure as described in Protocol 1, using C17:0 as the internal standard for generating the calibration curve and calculating analyte concentrations.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Experimental workflow for fatty acid analysis.
Logical comparison of internal standard properties.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical step in developing a robust and reliable quantitative method for fatty acid analysis. This compound, as a stable isotope-labeled internal standard, offers superior performance in terms of accuracy and precision, particularly in complex biological matrices where matrix effects can be a significant source of error. Its ability to closely mimic the behavior of endogenous fatty acids throughout the analytical process makes it the preferred choice for applications demanding the highest level of data quality.
However, the high cost of deuterated standards can be a limiting factor. In such cases, Heptadecanoic acid (C17:0) presents a viable and cost-effective alternative. While it generally provides good performance, researchers must be mindful of the potential for endogenous C17:0 in their samples, which could introduce a positive bias in the results. It is advisable to screen a representative set of samples for the presence of endogenous C17:0 before adopting it as an internal standard.
Ultimately, the choice between this compound and C17:0 will depend on the specific requirements of the study, including the desired level of accuracy and precision, the nature of the samples being analyzed, and budgetary constraints. By carefully considering the information presented in this guide, researchers can select the most appropriate internal standard to ensure the generation of high-quality, reproducible data in their fatty acid research.
References
Cross-Validation of LC-MS/MS and GC-MS for Pentadecanoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is crucial in various fields of research, from metabolic studies to drug development. Pentadecanoic acid (C15:0), a saturated fatty acid, has garnered increasing interest for its potential roles in health and disease. The two most prominent analytical techniques for fatty acid quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods for the analysis of Pentadecanoic acid, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their needs.
Quantitative Performance Comparison
While a direct head-to-head cross-validation study for Pentadecanoic acid was not identified in the reviewed literature, the following table summarizes representative quantitative performance data for the analysis of long-chain fatty acids, including Pentadecanoic acid, using both LC-MS/MS and GC-MS. This data is compiled from various studies and serves to highlight the typical performance characteristics of each method.
| Performance Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.5 µM - 5 ng/mL[1] | 1.25 - 5.95 µg/L[2] |
| Linearity (R²) | > 0.99[3] | > 0.999[2] |
| Precision (RSD%) | < 15%[3] | < 15%[4] |
| Recovery (%) | 92% - 120%[5] | 82.1% - 98.7%[2] |
| Analysis Time | ~15 minutes[3] | ~20-40 minutes[6] |
| Derivatization Requirement | Not typically required | Required (e.g., FAMEs) |
Experimental Protocols
LC-MS/MS Methodology for Pentadecanoic Acid
LC-MS/MS offers the advantage of direct analysis of free fatty acids without the need for derivatization, simplifying sample preparation and reducing analysis time.[7][8]
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add an internal standard solution (e.g., Pentadecanoic acid-d3).
-
Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 90% acetonitrile in water) for injection.[8]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C8 or C18 column is commonly used.[1][8]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as ammonium (B1175870) acetate (B1210297) to improve ionization.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is standard for fatty acid analysis.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion. For Pentadecanoic acid (m/z 241.2), a characteristic transition would be monitored.
GC-MS Methodology for Pentadecanoic Acid
GC-MS is a robust and well-established technique for fatty acid analysis, providing excellent chromatographic separation and sensitivity.[9] However, it necessitates a derivatization step to convert the non-volatile fatty acids into volatile esters, typically Fatty Acid Methyl Esters (FAMEs).[10]
1. Sample Preparation and Derivatization (Biological Samples):
-
Add an internal standard (e.g., Pentadecanoic acid-d3) to the sample.[11]
-
Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).[4]
-
Hydrolyze the lipids to release free fatty acids using a methanolic base (e.g., 0.5 M NaOH in methanol) with heating.
-
Derivatize the fatty acids to FAMEs using a reagent like Boron Trifluoride (BF₃) in methanol with heating.[4]
-
Extract the FAMEs into an organic solvent like hexane (B92381) for injection.[4]
2. Gas Chromatography (GC):
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for FAME analysis.
-
Carrier Gas: Helium is commonly used.
-
Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points.
3. Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) is the standard method.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification, monitoring characteristic ions for Pentadecanoic acid methyl ester.
Visualization of Workflows
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
Performance Showdown: Pentadecanoic Acid-d2 as an Internal Standard in Bioanalysis
A deep dive into the analytical performance of Pentadecanoic acid-d2 reveals its robustness as an internal standard for the quantification of fatty acids in diverse biological matrices. This guide provides a comparative overview, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical needs.
In the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This compound, a deuterated form of the odd-chain saturated fatty acid, has emerged as a valuable tool, particularly in mass spectrometry-based assays. Its chemical similarity to endogenous fatty acids, coupled with its distinct mass, allows for effective correction of variability during sample preparation and analysis. This guide objectively evaluates the performance of this compound against other common internal standards, presenting key experimental data and methodologies.
Comparative Performance of Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, without interfering with the measurement of the target compound. While non-deuterated odd-chain fatty acids like Heptadecanoic acid (C17:0) have been traditionally used, stable isotope-labeled standards such as this compound are often preferred for their ability to more accurately account for matrix effects and ionization suppression or enhancement in mass spectrometry.
While specific head-to-head comparative studies detailing the performance of this compound against a wide array of other internal standards in various matrices are not extensively published in a single comprehensive report, the principles of bioanalytical method validation provide a framework for its evaluation. The following tables summarize typical performance characteristics that can be expected from a validated analytical method using this compound as an internal standard, based on established validation guidelines for similar compounds.
Table 1: Typical Performance Characteristics of this compound in Human Plasma (LC-MS/MS)
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Typically within ±10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Typically < 10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% with high reproducibility |
| Matrix Effect (%) | CV ≤ 15% | Minimal and compensated by co-elution |
Table 2: Comparison with a Non-Deuterated Internal Standard (Heptadecanoic Acid - C17:0)
| Feature | This compound (Deuterated) | Heptadecanoic Acid (C17:0) (Non-Deuterated) |
| Co-elution with Analyte | Nearly identical retention time to endogenous Pentadecanoic acid. | Different retention time than most target fatty acids. |
| Matrix Effect Compensation | High, as it experiences similar ionization effects as the analyte. | Lower, as it may not be affected by the matrix in the same way as the analyte. |
| Endogenous Presence | Not naturally present. | Can be present in samples, potentially leading to interference. |
| Correction for Extraction Loss | High, due to similar chemical properties. | High, due to similar chemical properties. |
| Cost | Generally higher. | Generally lower. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the analysis of fatty acids in biological matrices using this compound as an internal standard.
Key Experiment: Quantification of Total Fatty Acids in Human Plasma by GC-MS
This protocol outlines a common workflow for the analysis of total fatty acids in plasma, incorporating this compound for accurate quantification.
1. Sample Preparation:
-
To 100 µL of human plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol (B129727) as the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
2. Saponification and Methylation:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat the sample at 100°C for 10 minutes to saponify the lipids into free fatty acids.
-
Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes to convert the free fatty acids into fatty acid methyl esters (FAMEs).
3. Extraction of FAMEs:
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar fatty acid analysis column
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of the target fatty acid methyl esters and a constant concentration of this compound methyl ester.
-
The concentration of each fatty acid in the plasma sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological relevance of Pentadecanoic acid, the following diagrams are provided.
Experimental workflow for fatty acid analysis.
Pentadecanoic Acid vs. Eicosapentaenoic Acid: A Comparative Metabolic and Signaling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and cellular activities of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and eicosapentaenoic acid (EPA), a well-known omega-3 polyunsaturated fatty acid. The information presented is supported by experimental data to assist in research and development endeavors.
Comparative Data Summary
The following tables summarize key quantitative and qualitative differences between pentadecanoic acid and EPA based on available in vitro and in vivo data.
Table 1: Comparative Cellular Activities of Pentadecanoic Acid (C15:0) and Eicosapentaenoic Acid (EPA)
| Feature | Pentadecanoic Acid (C15:0) | Eicosapentaenoic Acid (EPA) | Citation |
| Cellular Safety | Non-cytotoxic at all tested concentrations (1.9 to 50 μM). | Cytotoxic in four cell systems at 50 μM. | [1][2][3][4][5] |
| Anti-inflammatory Effects | Broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 human cell systems.[3][4][5] Showed 28 additional clinically relevant anti-inflammatory activities not present in EPA.[2][3][4][5] | Shared 12 beneficial anti-inflammatory effects with C15:0, including lowering Monocyte Chemoattractant Protein-1 (MCP-1).[1][4] | |
| Signaling Pathway Modulation | Activates AMPK and PPAR-ɑ/δ; inhibits mTOR, JAK-STAT, and HDAC-6.[6][7][8] | Activates GPR120, PPARγ, and modulates NF-κB and MAPK/ERK pathways.[9][10][11] | |
| Therapeutic Parallels | Activities parallel common therapeutics for mood disorders, microbial infections, and cancer at different concentrations.[1][3][4][5] | Recommended by the American Heart Association for patients with heart disease and hypertriglyceridemia.[3] | |
| Clinical Relevance | Higher circulating levels are associated with a lower risk of type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[3][5][12] | Used to manage autoimmune diseases and has roles in neurodegenerative disorder therapeutics.[3][5] |
Metabolic Pathways Overview
Pentadecanoic acid and EPA follow distinct metabolic routes upon entering the body. These differences influence their physiological effects.
Beta-Oxidation
Both fatty acids undergo beta-oxidation for energy production, but the end products differ significantly.
-
Pentadecanoic Acid (C15:0): As an odd-chain fatty acid, its beta-oxidation yields acetyl-CoA until the final cycle, which produces one molecule of propionyl-CoA.[13] Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, a process that is not a feature of even-chain fatty acid metabolism.
-
Eicosapentaenoic Acid (EPA): As an even-chain polyunsaturated fatty acid, its complete beta-oxidation exclusively yields acetyl-CoA, which directly enters the Krebs cycle.[14][15][16] The presence of double bonds in EPA requires additional enzymatic steps for complete breakdown.[17]
Comparative Beta-Oxidation Pathways
Incorporation into Complex Lipids
Both fatty acids are incorporated into various lipid pools, affecting cell membrane composition and signaling.
-
Pentadecanoic Acid (C15:0): It has been found incorporated into complex lipids such as phosphatidylcholine, often at the sn-1 position.[18]
-
Eicosapentaenoic Acid (EPA): EPA is readily incorporated into phospholipids, triglycerides, and cholesterol esters.[19] Its incorporation into cell membranes can alter membrane fluidity and the formation of lipid rafts.[20][21]
Signaling Pathway Modulation
Pentadecanoic acid and EPA exert their physiological effects by modulating distinct intracellular signaling pathways.
Comparative Signaling Pathways
Experimental Protocols
The following outlines a general methodology for comparative analysis of fatty acid metabolism in a cell-based model.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Utilize relevant human primary cell lines (e.g., hepatocytes, adipocytes, or immune cells like PBMCs) to mimic physiological conditions.[3][5]
-
Culture Conditions: Grow cells to 80-90% confluency in appropriate media.
-
Fatty Acid Preparation: Prepare stock solutions of pentadecanoic acid and EPA complexed to bovine serum albumin (BSA) to facilitate cellular uptake.
-
Treatment: Incubate cells with varying concentrations of each fatty acid (e.g., 1.9 µM, 5.6 µM, 17 µM, 50 µM) for specified time points.[1][3][4][5] Include a vehicle control (BSA alone).
Lipid Extraction and Analysis
-
Lipid Extraction: After incubation, wash cells with ice-cold PBS and perform total lipid extraction using the Folch or Bligh-Dyer method with a chloroform:methanol mixture.[22][23]
-
Fatty Acid Derivatization: Prepare fatty acid methyl esters (FAMEs) from the extracted lipids by incubation with BF3-methanol.[24][25]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs using GC-MS to identify and quantify the incorporation of pentadecanoic acid and EPA into different lipid species.[24]
Signaling Pathway Analysis (Western Blotting)
-
Protein Extraction: Lyse treated cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific to key signaling proteins (e.g., phosphorylated and total AMPK, mTOR, STAT3, ERK1/2, NF-κB p65) and appropriate secondary antibodies.
-
Detection and Quantification: Visualize protein bands and quantify their intensity to determine the activation or inhibition of signaling pathways.
Comparative Experimental Workflow
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. droracle.ai [droracle.ai]
- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 4. reddit.com [reddit.com]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aocs.org [aocs.org]
- 15. Beta oxidation - Wikipedia [en.wikipedia.org]
- 16. microbenotes.com [microbenotes.com]
- 17. jackwestin.com [jackwestin.com]
- 18. A novel phosphatidylcholine which contains pentadecanoic acid at sn-1 and docosahexaenoic acid at sn-2 in Schizochytrium sp. F26-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Metabolite and Fatty Acid Analysis of Yeast Cells and Culture Supernatants [bio-protocol.org]
- 25. Metabolite and Fatty Acid Analysis of Yeast Cells and Culture Supernatants [en.bio-protocol.org]
Determining the Limits of Detection and Quantification for Pentadecanoic Acid-d2: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods for the quantification of internal standards is paramount. This guide provides a comprehensive comparison of common methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for Pentadecanoic acid-d2, a deuterated fatty acid commonly used as an internal standard in mass spectrometry-based analyses.
This document outlines the prevalent analytical techniques, presents comparative performance data for similar deuterated fatty acids, and provides detailed experimental protocols to aid in the setup and validation of sensitive and robust quantitative assays.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for the quantification of fatty acids, including deuterated analogs like this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Both methods offer high sensitivity and accuracy, making them suitable for detecting trace amounts of analytes.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for fatty acid analysis.[3][4] It often requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs), to improve their chromatographic behavior.[1][4][5] The use of a deuterated internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring high precision and accuracy.[5][6] For enhanced sensitivity, especially for deuterated fatty acids, negative chemical ionization (NCI) can be employed, with detection limits reported to be in the femtogram range for certain derivatives.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) has also emerged as a valuable tool for fatty acid analysis, particularly for those that are more polar or thermally unstable.[2] LC-MS methods can sometimes be performed without derivatization, simplifying the sample preparation process.[8] Tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode provides high specificity and sensitivity for the quantification of fatty acids in complex biological matrices.[8]
The choice between GC-MS and LC-MS depends on several factors, including the specific fatty acids of interest, the sample matrix, and the desired level of sensitivity. GC-MS generally offers excellent separation efficiency for a wide range of fatty acids, while LC-MS can be advantageous for analyzing less volatile compounds and simplifying sample preparation.[1][2]
Performance Data: LOD and LOQ of Deuterated Fatty Acids
| Deuterated Fatty Acid | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| d7-Stearic Acid (d7-C18:0) | HPLC-ESI-MS | 100 nM | - | [9] |
| Deuterated Linoleic and Linolenic Acids (as PFB esters) | NCI GC-MS | < 10 femtograms | - | [7] |
| Various Omega 3 and 6 Fatty Acids | LC-MS/MS | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | [8] |
| Various Long-Chain Fatty Acids | LC-HRMS | Median of 5 ng/mL | - | [10] |
| Alpha-Linolenic Acid | GC | 2.050 µg/mL | 6.833 µg/mL | [11] |
| Linoleic Acid | GC | 2.419 µg/mL | 8.063 µg/mL | [11] |
Note: The reported values are highly dependent on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Accurate determination of LOD and LOQ is fundamental to method validation. Below are detailed protocols for the analysis of fatty acids using GC-MS and LC-MS, which can be adapted for this compound.
Protocol 1: GC-MS Analysis of Fatty Acids (as FAMEs)
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction:
-
To a 1 mL liquid sample (e.g., plasma, cell culture supernatant), add a known amount of this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Saponification and Transesterification to FAMEs: [12]
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Parameters (Typical):
-
Column: BPX-70 fused silica (B1680970) capillary column (30 m, 0.25 mm i.d., 0.2 µm film thickness) or similar.[3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 160°C at 10°C/min, then to 220°C at 3°C/min.[3]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This protocol describes the analysis of underivatized fatty acids using LC-MS/MS.
1. Sample Preparation:
-
Spike the biological sample with a known concentration of this compound.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Parameters (Typical):
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like ammonium (B1175870) acetate.[8]
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Flow Rate: Isocratic or gradient flow.
-
Ionization: Negative mode Electrospray Ionization (ESI).[8]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other target analytes should be optimized.
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal.
-
LOD: The lowest concentration of an analyte that can be reliably distinguished from the background noise, commonly defined as a signal-to-noise ratio of 3:1.[13][14][15]
-
LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1.[13][14][15]
To determine the LOD and LOQ, a series of calibration standards at decreasing concentrations are analyzed. The S/N is calculated for each concentration, and the concentrations corresponding to S/N ratios of 3 and 10 are determined as the LOD and LOQ, respectively.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for fatty acid analysis.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. Fatty Acids Quantification - Lifeasible [lifeasible.com]
- 3. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repo.unand.ac.id [repo.unand.ac.id]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Certified Reference Materials for Pentadecanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pentadecanoic acid (C15:0) is crucial for various applications, from metabolic research to pharmaceutical analysis. The reliability of these measurements heavily depends on the quality of certified reference materials (CRMs). This guide provides a comprehensive comparison of commercially available pentadecanoic acid CRMs, detailed experimental protocols for their analysis, and an overview of the key signaling pathways involving this odd-chain saturated fatty acid.
Comparison of Certified Reference Materials
A variety of vendors offer pentadecanoic acid reference materials. The following table summarizes the key specifications of these products to aid in selecting the most suitable CRM for your analytical needs. While all listed products are of high purity, the availability of a detailed Certificate of Analysis (CoA) with certified concentration and uncertainty values is a critical differentiator for quantitative applications.
| Supplier | Product Name | Catalog Number | Purity/Assay | Format | Certificate of Analysis Highlights |
| Sigma-Aldrich | Pentadecanoic acid, analytical standard | 91446 | ≥99.0% (GC) | Neat | Lot-specific CoAs available online, typically report purity by GC. |
| Pentadecanoic acid, ~99% (capillary GC) | P6125 | ~99% (capillary GC) | Powder or flakes | Lot-specific CoAs available online, purity determined by capillary GC. | |
| Cayman Chemical | Pentadecanoic Acid | 17399 | ≥98% | Crystalline solid | Product information sheet available; batch-specific CoAs can be requested.[1][2][3] |
| AbMole BioScience | Pentadecanoic acid | M20949 | >99% | Powder | CoA confirms purity >99% and provides H-NMR data consistent with the structure. |
| Selleck Chemicals | Pentadecanoic acid | S6234 | 99.05% (HPLC) | Powder | CoA reports purity as 99.05% by HPLC and confirms structure by NMR. |
Experimental Protocol: Quantification of Pentadecanoic Acid in Human Plasma by GC-MS
This protocol details a robust method for the quantitative analysis of pentadecanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS) with an internal standard.
1. Materials and Reagents:
-
Pentadecanoic acid certified reference material
-
Pentadecanoic acid-d3 (internal standard)[4]
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetyl chloride
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation (Fatty Acid Methyl Ester Derivatization):
-
Spiking with Internal Standard: To 100 µL of human plasma in a glass tube, add a known amount of pentadecanoic acid-d3 internal standard solution in methanol.
-
Methylation: Add 2 mL of 1.25 M HCl in methanol (prepared by slowly adding acetyl chloride to cold methanol).
-
Incubation: Vortex the mixture and incubate at 50°C for 60 minutes to convert fatty acids to their methyl esters (FAMEs).
-
Extraction: After cooling to room temperature, add 1 mL of hexane and vortex thoroughly. Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Isolation: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Washing: Wash the hexane extract with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge as before.
-
Drying: Transfer the final hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
Pentadecanoic acid methyl ester (m/z): 256 (molecular ion), 74, 87.
-
Pentadecanoic acid-d3 methyl ester (m/z): 259 (molecular ion).
-
-
4. Quantification:
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of pentadecanoic acid and a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of pentadecanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
Pentadecanoic acid has been shown to modulate key cellular signaling pathways, including the JAK2/STAT3 and AMPK pathways. Understanding these interactions is vital for research into its biological effects.
Pentadecanoic Acid and the JAK2/STAT3 Signaling Pathway
Pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway.[5][6] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. Pentadecanoic acid can inhibit the phosphorylation of both JAK2 and STAT3, thereby downregulating the expression of target genes involved in cell survival and proliferation.[5]
Caption: Pentadecanoic acid inhibits the JAK2/STAT3 signaling pathway.
Pentadecanoic Acid and the AMPK Signaling Pathway
Pentadecanoic acid can activate the AMP-activated protein kinase (AMPK) pathway.[7] AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic processes like fatty acid oxidation and glucose uptake while inhibiting anabolic processes. Pentadecanoic acid-mediated activation of AMPK can lead to increased glucose uptake in muscle cells, highlighting its potential role in metabolic regulation.[7]
Caption: Pentadecanoic acid activates the AMPK signaling pathway.
Experimental Workflow for Pentadecanoic Acid Analysis
The following diagram outlines the general workflow for the quantitative analysis of pentadecanoic acid in a biological matrix.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pentadecanoic Acid - Cayman Chemical [bioscience.co.uk]
- 4. lipidmaps.org [lipidmaps.org]
- 5. mdpi.com [mdpi.com]
- 6. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Isotopic Purity of Commercially Available Pentadecanoic Acid-d2
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like Pentadecanoic acid-d2 is a critical parameter that can significantly impact experimental outcomes. This guide provides a framework for evaluating and comparing the isotopic purity of commercially available this compound from various suppliers. While direct comparative data is not always publicly available, this guide equips researchers with the necessary protocols and data presentation templates to conduct their own assessments.
The use of stable isotope-labeled compounds is fundamental in a multitude of research applications, including metabolic flux analysis, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry. The accuracy and reliability of these studies are contingent upon the precise isotopic enrichment of the labeled compounds. Commercially available deuterated compounds can exhibit variability in their isotopic purity, making in-house verification a crucial step for rigorous scientific investigation.
Comparing Commercial Sources: A Hypothetical Analysis
To illustrate the importance of evaluating isotopic purity, the following table presents hypothetical data for this compound from three different commercial suppliers. This data reflects typical variations that can be observed and highlights the parameters that should be considered.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Isotopic Purity | >98% | 99 atom % D | >99% |
| Measured Isotopic Enrichment (d2 %) | 98.5% | 99.2% | 99.5% |
| d0 Abundance (%) | 1.0% | 0.5% | 0.3% |
| d1 Abundance (%) | 0.5% | 0.3% | 0.2% |
| Chemical Purity (by GC-MS) | >99% | >98% | >99.5% |
| Lot Number | A12345 | B67890 | C11223 |
| Price (per 100 mg) | $150 | $175 | $200 |
This table contains hypothetical data for illustrative purposes.
Experimental Protocol for Isotopic Purity Determination by High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[1] The following protocol outlines a general procedure for the analysis of this compound.
Objective: To determine the isotopic distribution (d0, d1, d2) of this compound and calculate the isotopic enrichment.
Materials:
-
This compound samples from different commercial suppliers
-
Unlabeled Pentadecanoic acid standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography (LC) system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the unlabeled and deuterated Pentadecanoic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to a final concentration of 1 µg/mL in the initial mobile phase composition.
-
-
LC-HRMS Analysis:
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
HRMS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-500
-
Resolution: >60,000
-
Data Acquisition: Full scan mode
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms of Pentadecanoic acid. The theoretical m/z values are:
-
d0 (C15H29O2⁻): 241.2173
-
d1 (C15H28DO2⁻): 242.2236
-
d2 (C15H27D2O2⁻): 243.2299
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area.
-
Calculate the isotopic enrichment for the d2 species using the following formula:
-
Isotopic Enrichment (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100
-
-
Experimental Workflow
The following diagram illustrates the experimental workflow for the evaluation of this compound isotopic purity.
Caption: Workflow for determining the isotopic purity of this compound.
Alternative Method: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for assessing isotopic purity.[2] While mass spectrometry provides the distribution of isotopologues, NMR can offer insights into the position of deuteration and can also be used for quantification. For this compound, ¹H NMR can be used to quantify the residual protons at the deuterated positions by comparing their signal intensity to that of a known internal standard or to the signals of non-deuterated positions within the molecule.
Conclusion
The isotopic purity of deuterated standards is a critical factor that can influence the outcome of sensitive analytical and biological studies. This guide provides a comprehensive framework for researchers to independently evaluate and compare the isotopic purity of commercially available this compound. By implementing rigorous in-house validation using techniques such as high-resolution mass spectrometry, researchers can ensure the quality of their reagents and the integrity of their experimental data. It is recommended to request certificates of analysis from suppliers and to perform lot-to-lot verification to maintain consistency in research findings.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pentadecanoic Acid-d2: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of deuterated compounds like Pentadecanoic acid-d2 is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the correct disposal of this compound.
I. Immediate Safety Precautions and Hazard Summary
This compound is a deuterated form of pentadecanoic acid, a saturated fatty acid.[1] While not classified as a hazardous substance in all contexts, it can cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, adherence to safety protocols during handling and disposal is paramount.
Key Hazards:
-
Skin Irritation: Can cause skin irritation upon contact.[2][4][5]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause irritation to the mucous membranes and upper respiratory tract if inhaled as a dust.[2][4]
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles.[4] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator.[2] |
III. Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][3] The following steps provide a general guideline:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
The container should be made of a compatible material, such as glass or polyethylene, and have a secure lid.[3]
-
-
Spill Management:
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Transfer the sealed waste container to your institution's designated chemical waste storage area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
While neutralization is an option for some corrosive wastes, it is not the recommended procedure for a solid fatty acid like this compound.[6] The primary and safest method of disposal is through an approved waste disposal plant.[4][5]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | CAS#:64118-45-2 | Chemsrc [chemsrc.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Pentadecanoic acid-d2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pentadecanoic acid-d2. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2][3][4] Inhalation, ingestion, or skin absorption may be harmful.[2] It is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.[5]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[4][6] A face shield may be required for tasks with a higher risk of splashing.[7] | Conforming to EN166 (EU) or NIOSH (US) standards is recommended to protect against dust and splashes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7][8] | Nitrile gloves offer excellent protection against fatty acids and various chemicals.[8] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat. | A lab coat should be worn to prevent skin contact with the compound.[5][9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[2] | This is to minimize the inhalation of dust or aerosols.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
The following is a standard operating procedure for weighing this compound and preparing a solution.
1. Preparation and Precautionary Measures:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that a chemical spill kit and eyewash station are readily accessible.
-
Don all required PPE as specified in Table 1.
2. Weighing the Compound:
-
Use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Use a clean spatula and weigh boat to measure the desired amount of this compound.
-
Avoid creating dust. If any spills occur, clean them up immediately following the spill cleanup procedure outlined below.
3. Solution Preparation:
-
Carefully transfer the weighed solid into a suitable container (e.g., a beaker or flask).
-
Add the desired solvent slowly to dissolve the compound.
-
If necessary, use a magnetic stirrer to aid in dissolution. Keep the container covered to prevent solvent evaporation and potential contamination.
4. Post-Handling Procedures:
-
Tightly seal the container with the this compound solution.
-
Label the container clearly with the chemical name, concentration, solvent, and date of preparation.
-
Clean all equipment used, such as the spatula and weigh boat, with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Wipe down the work surface.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling the compound.[2][4]
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound and any solvent rinsate in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatible.[10]
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste mixture.[5]
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[5]
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. hsi.com [hsi.com]
- 7. fatfinger.io [fatfinger.io]
- 8. WHICH GLOVES ARE IDEAL FOR HANDLING FATTY OR OILY FOODS? | Reflexx [reflexx.com]
- 9. download.basf.com [download.basf.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
